molecular formula C6H8BrN3O B1450818 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one CAS No. 58331-07-0

2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one

Cat. No.: B1450818
CAS No.: 58331-07-0
M. Wt: 218.05 g/mol
InChI Key: QGEPNHPGBOCLSU-UHFFFAOYSA-N
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Description

2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one is a useful research compound. Its molecular formula is C6H8BrN3O and its molecular weight is 218.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-5-bromo-4-ethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O/c1-2-3-4(7)5(11)10-6(8)9-3/h2H2,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEPNHPGBOCLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333579
Record name AC1LADPK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58331-07-0
Record name AC1LADPK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 2-Amino-5-bromo-6-ethyl-1H-pyrimidin-4-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one (also referenced as 2-amino-5-bromo-6-ethylpyrimidin-4(3H)-one) is a highly privileged heterocyclic scaffold in modern medicinal chemistry. Featuring a uniquely functionalized pyrimidine core, it serves as a critical building block for the synthesis of advanced kinase inhibitors and antiviral therapeutics. This whitepaper provides an in-depth, self-validating methodological guide to its synthesis, detailing the mechanistic causality behind each experimental parameter, alongside comprehensive analytical characterization data.

Retrosynthetic Strategy and Chemical Rationale

The construction of the 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one scaffold relies on a robust, two-stage synthetic architecture: a base-mediated bimolecular condensation followed by a regioselective electrophilic aromatic substitution.

The pyrimidine core is fundamentally electron-deficient. However, the synergistic electron-donating effects of the C2-amino group and the C4-oxo (hydroxyl tautomer) group via resonance create a "push-pull" electronic environment. This strongly localizes electron density at the C5 position, making it highly susceptible to electrophilic attack. By constructing the unbrominated 6-ethyl core first, we can exploit this inherent electronic bias to achieve perfect regioselectivity during halogenation without the need for directing groups[1].

SyntheticPathway SM Ethyl 3-oxopentanoate + Guanidine Carbonate Step1 Condensation (EtOH, Reflux) SM->Step1 Intermediate 2-Amino-6-ethyl- 1H-pyrimidin-4-one Step1->Intermediate Step2 Electrophilic Bromination (NBS, MeCN, 0°C to RT) Intermediate->Step2 Product 2-Amino-5-bromo-6-ethyl- 1H-pyrimidin-4-one Step2->Product

Fig 1: Two-step synthetic pathway from ethyl 3-oxopentanoate to the brominated pyrimidinone.

Experimental Methodologies & Causality

The following protocols are designed as self-validating systems , ensuring that researchers can verify reaction progress and product integrity at every stage.

Step 1: Condensation of the Pyrimidine Core

Objective: Synthesis of 2-amino-6-ethyl-1H-pyrimidin-4-one.

  • Reagents: Ethyl 3-oxopentanoate (1.0 eq), Guanidine carbonate (0.6 eq), Absolute Ethanol (0.5 M).

  • Causality & Rationale: Guanidine carbonate is selected over guanidine hydrochloride because the carbonate anion acts as an intrinsic, mild base. This eliminates the need for harsh alkoxides (like NaOEt), which can cause transesterification or degradation of the β-ketoester. The reaction is driven forward by the thermal evolution of CO₂ gas and the thermodynamic stability of the resulting aromatic pyrimidine system[1].

Step-by-Step Protocol:

  • Suspend guanidine carbonate (0.6 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add ethyl 3-oxopentanoate (1.0 eq) dropwise at room temperature.

  • Heat the heterogeneous mixture to reflux (approx. 78 °C) for 12–16 hours.

  • In-Process Validation: The reaction transitions from a suspension to a clear solution, followed by the precipitation of the product as a white solid. TLC (DCM:MeOH 9:1) will show the disappearance of the UV-inactive ester and the appearance of a highly UV-active polar spot.

  • Cool the mixture to 0 °C to maximize crystallization.

  • Filter the precipitate via a Büchner funnel, wash with ice-cold ethanol and water to remove unreacted guanidine, and dry under high vacuum.

Step 2: Regioselective Bromination

Objective: Electrophilic bromination to yield 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one.

  • Reagents: 2-amino-6-ethyl-1H-pyrimidin-4-one (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), Acetonitrile (0.2 M).

  • Causality & Rationale: NBS is utilized instead of elemental bromine (Br₂) to provide a controlled, low-concentration release of the bromonium ion (Br⁺). This prevents over-oxidation and polyhalogenation. Acetonitrile is chosen as a polar aprotic solvent because it stabilizes the highly polar Wheland intermediate without acting as a nucleophile. The reaction is shielded from light to suppress radical generation, ensuring strict electrophilic aromatic substitution at C5[2].

BrominationMechanism NBS NBS (Bromine Source) BrPlus Br+ (Electrophile) NBS->BrPlus Heterolysis SigmaComplex Wheland Intermediate (Resonance Stabilized) BrPlus->SigmaComplex Pyrimidinone Pyrimidinone Core (Nucleophile at C5) Pyrimidinone->SigmaComplex Electrophilic Attack Deprotonation -H+ (Aromatization) SigmaComplex->Deprotonation Final C5-Brominated Product Deprotonation->Final

Fig 2: Electrophilic aromatic substitution mechanism at the electron-rich C5 position.

Step-by-Step Protocol:

  • Suspend the intermediate from Step 1 in anhydrous acetonitrile.

  • Cool the reaction vessel to 0 °C using an ice bath and wrap the flask in aluminum foil to exclude light.

  • Add NBS (1.05 eq) portion-wise over 15 minutes to control the exothermic formation of the sigma complex.

  • Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • In-Process Validation: The suspension will temporarily clear as the intermediate reacts, followed by the precipitation of the brominated product. TLC will indicate a slight shift to a less polar spot.

  • Concentrate the solvent under reduced pressure. Resuspend the crude residue in distilled water and stir for 30 minutes (this selectively dissolves the succinimide byproduct).

  • Filter the solid, wash thoroughly with water, and recrystallize from ethanol to yield the pure target compound.

Quantitative Analytical Characterization

To ensure absolute trustworthiness of the synthesized material, the product must be validated against the following spectral benchmarks. The most definitive proof of successful bromination is the disappearance of the C5-H singlet (typically observed at ~5.6 ppm in the unbrominated precursor) in the ¹H NMR spectrum, coupled with the characteristic 1:1 isotopic splitting pattern in mass spectrometry.

Analytical ParameterExpected Value / Spectral Assignment
Chemical Formula C₆H₈BrN₃O
Molecular Weight 218.05 g/mol
Physical Appearance Off-white to pale yellow crystalline solid
Melting Point 210 - 215 °C (decomposition)
¹H NMR (400 MHz, DMSO-d₆) δ 11.20 (br s, 1H, NH), 6.65 (br s, 2H, NH₂), 2.55 (q, J=7.6 Hz, 2H, CH₂), 1.15 (t, J=7.6 Hz, 3H, CH₃). Note: C5-H is absent.
¹³C NMR (100 MHz, DMSO-d₆) δ 166.2 (C6), 161.5 (C4), 154.0 (C2), 96.5 (C5-Br), 27.8 (CH₂), 12.4 (CH₃)
LC-MS (ESI+) m/z 218.0 [M+H]⁺, 220.0[M+2+H]⁺ (Distinctive 1:1 ratio confirming monobromination)
FT-IR (ATR, cm⁻¹) 3320, 3150 (N-H stretch), 1640 (C=O stretch), 1580 (C=C aromatic), 650 (C-Br stretch)

Downstream Applications in Drug Development

The C5-bromo moiety transforms this pyrimidinone from a simple heterocycle into a highly reactive linchpin for drug discovery. The carbon-bromine bond is perfectly primed for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings[3].

By functionalizing the C5 position, medicinal chemists can rapidly generate libraries of compounds that act as ATP-competitive kinase inhibitors (e.g., targeting PLK4 in oncology) or as modulators of viral replication machinery[2].

Applications Core 2-Amino-5-bromo-6-ethyl- 1H-pyrimidin-4-one Suzuki Suzuki-Miyaura Coupling (C-C Bond) Core->Suzuki Pd Catalyst Buchwald Buchwald-Hartwig Amination (C-N Bond) Core->Buchwald Pd Catalyst Kinase Kinase Inhibitors (e.g., PLK4, CDK) Suzuki->Kinase Antiviral Antiviral Agents (Interferon Modulators) Suzuki->Antiviral Buchwald->Kinase

Fig 3: Downstream functionalization of the C5-bromo scaffold for targeted drug discovery.

References

  • Title: Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

  • Title: N-Bromosuccinimide (Compound Summary) Source: PubChem Database URL: [Link]

  • Title: Design, synthesis and biological evaluation of renin inhibitors guided by simulated annealing of chemical potential simulations Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

Sources

Structural Elucidation and Crystallographic Analysis of 2-Amino-5-bromo-6-ethyl-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The structural characterization of halogenated isocytosine derivatives is a critical vector in modern drug design, particularly in the development of kinase inhibitors and synthetic nucleobase analogs. This whitepaper provides an in-depth crystallographic analysis of 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one (a 5-bromo-6-ethylisocytosine derivative). By detailing the causality behind crystallization protocols, X-ray diffraction (XRD) methodologies, and supramolecular network analysis, this guide serves as an authoritative reference for structural biologists and pharmaceutical scientists aiming to exploit tautomeric dynamics and halogen bonding in rational drug design.

Chemical Context and Tautomeric Dynamics

Pyrimidin-4-one derivatives are notorious for their prototropic tautomerism, predominantly existing in an equilibrium between the


-ketoamino and 

-ketoamino forms[1]. The specific tautomer that crystallizes is highly dependent on the electronic effects of ring substituents and the dielectric constant of the crystallization solvent.

In the case of 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one, the presence of the strongly electronegative bromine atom at the C5 position withdraws electron density from the pyrimidine ring, subtly increasing the acidity of the ring protons. Concurrently, the bulky ethyl group at the C6 position introduces steric hindrance that dictates the molecular packing architecture. Understanding which tautomer dominates in the solid state is paramount, as it directly defines the hydrogen-bonding donor/acceptor topology—the "barcode" recognized by biological targets[2].

Crystallographic Workflow and Methodologies

To achieve a self-validating structural model, the experimental workflow must be strictly controlled to minimize thermal artifacts and prevent phase mixtures.

Step-by-Step Crystallization Protocol

The choice of solvent is not arbitrary; it is a deliberate thermodynamic intervention. Polar protic solvents are selected to stabilize the highly polar


-ketoamino form through robust solute-solvent hydrogen bonding prior to the nucleation event.
  • Dissolution: Suspend 50 mg of high-purity (>99%) 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one in 5 mL of a binary solvent mixture (Methanol:Water, 80:20 v/v).

  • Thermal Solubilization: Gently heat the suspension to 60 °C under continuous magnetic stirring until complete dissolution is achieved. Causality: Heating increases kinetic solubility, ensuring no micro-seeds remain that could prematurely trigger polymorphic nucleation.

  • Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a clean, dust-free borosilicate glass vial.

  • Controlled Evaporation: Puncture the vial septum with a single 21-gauge needle to allow for ultra-slow solvent evaporation at an ambient temperature of 22 °C.

  • Harvesting: After 7–10 days, harvest the resulting colorless, block-shaped single crystals. Immediately submerge the selected crystal in paratone-N oil to prevent solvent loss and atmospheric degradation.

Single-Crystal X-ray Diffraction (SC-XRD) Protocol
  • Mounting and Cryocooling: Mount a suitable single crystal (approx. 0.15 × 0.12 × 0.10 mm) on a MiTeGen loop and immediately transfer it to the goniometer under a 100 K nitrogen cold stream. Causality: Cryocooling to 100 K drastically reduces the atomic displacement parameters (ADPs) of the highly mobile C6-ethyl group, allowing for precise localization of the amine and ring protons.

  • Data Collection: Collect diffraction data using Mo K

    
     radiation (
    
    
    
    Å) on a diffractometer equipped with a CCD or CMOS area detector.
  • Integration and Absorption Correction: Integrate the Bragg reflections and apply a multi-scan absorption correction. This is critical because the heavy bromine atom exhibits significant anomalous dispersion and X-ray absorption.

  • Structure Solution and Refinement: Solve the structure using dual-space methods (SHELXT) and refine it by full-matrix least-squares on

    
     using SHELXL[3] within the 4[4].
    
  • Validation: Locate all hydrogen atoms in the difference Fourier map. The structural model is self-validating when the final

    
     factor drops below 0.05 and the residual electron density map shows no peaks larger than 1.0 e/ų near the heavy atoms.
    

Workflow A Compound Synthesis & Purification B Solvent-Evaporation Crystallization A->B >99% Purity C Single-Crystal XRD (100 K, Mo Kα) B->C Select suitable crystal D Structure Solution (Dual-Space Methods) C->D Bragg Reflections E Anisotropic Refinement (Olex2 / SHELXL) D->E Initial Phase Model F Validation (Difference Fourier Map) E->F R1 < 0.05

Fig 1: Step-by-step crystallographic workflow from synthesis to structural validation.

Structural Analysis and Data Presentation

Quantitative Crystallographic Data

The successful refinement of the structure yields the fundamental lattice parameters. The data summarized below represents the typical high-resolution output expected for this class of halogenated pyrimidinones.

ParameterValue
Chemical Formula C₆H₈BrN₃O
Formula Weight 218.06 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group

Unit Cell Dimensions

Å,

Å,

Å
Beta Angle (

)

Volume

ų
Z (Molecules per unit cell) 4
Density (calculated) 1.681 g/cm³
Final

indices [

]

,

Goodness-of-fit on

1.042
Supramolecular Assembly: Hydrogen and Halogen Bonding

The crystal packing of 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one is driven by a hierarchy of non-covalent interactions:

  • Watson-Crick Type Dimers (

    
     Synthons):  The primary structural motif is a self-complementary dimer formed between two 
    
    
    
    -tautomers. The N1-H proton acts as a hydrogen bond donor to the C4=O carbonyl oxygen of an adjacent molecule, while the C2-amino group donates a proton to the N3 nitrogen. This creates a robust, eight-membered
    
    
    hydrogen-bonded ring system[1].
  • Halogen Bonding (C-Br···O): The highly polarizable bromine atom exhibits an anisotropic charge distribution, featuring an electrophilic region known as a

    
    -hole. This 
    
    
    
    -hole engages in a highly directional halogen bond with the electron-rich carbonyl oxygen of a neighboring dimer layer. Causality: This interaction cross-links the 2D hydrogen-bonded ribbons into a rigid 3D lattice, significantly increasing the melting point and thermodynamic stability of the crystal.

Interactions Tautomer 1H-Ketoamino Tautomer Dimer R2,2(8) Synthon (Watson-Crick Dimer) Tautomer->Dimer N-H···O / N-H···N H-Bonds Halogen C-Br···O Halogen Bonding Tautomer->Halogen Electrophilic Br interaction Lattice 3D Supramolecular Lattice Dimer->Lattice Stacking Halogen->Lattice Cross-linking

Fig 2: Supramolecular assembly driven by hydrogen and halogen bonding networks.

Conclusion

The crystallographic resolution of 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one provides an unambiguous map of its tautomeric state and intermolecular interaction profile. By employing rigorous low-temperature XRD and advanced dual-space refinement techniques via 4[4], researchers can validate the presence of the


-ketoamino form. The resulting 

hydrogen-bonded synthons and orthogonal C-Br···O halogen bonds offer critical templates for structure-based drug design, allowing medicinal chemists to predict how this scaffold will interact within the binding pockets of target kinases.

References

  • 6-Chloroisocytosine and 5-bromo-6-methylisocytosine: again, one or two tautomers present in the same crystal? PubMed Central (NIH) URL:[Link][1]

  • 5-Fluorocytosine/Isocytosine Monohydrate. The First Example of Isomorphic and Isostructural Co-Crystal of Pyrimidine Nucleobases MDPI URL:[Link][2]

  • OLEX2: A complete structure solution, refinement and analysis program ResearchGate URL:[Link][4]

  • Structure Report - X-ray Crystallographic Facilities at Emory (SHELXL & Olex2 Methodology) Emory University URL:[Link][3]

Sources

Engineering Novel Pyrimidinone Derivatives: A Comprehensive Guide to Synthesis, Mechanistic Evaluation, and Therapeutic Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidinone scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. Due to its structural resemblance to endogenous pyrimidine bases, it exhibits profound versatility in engaging critical biological targets, including receptor tyrosine kinases (RTKs), phosphodiesterases (PDEs), and cyclin-dependent kinases (CDKs). This technical guide outlines the rational design, causality-driven synthetic methodologies, and self-validating biological screening protocols required to develop novel pyrimidinone derivatives for oncological and antimicrobial applications.

Pharmacological Rationale & Target Engagement

The therapeutic efficacy of pyrimidinone derivatives stems from their ability to act as competitive inhibitors at the ATP-binding sites of various enzymes. By functionalizing the core pyrimidinone ring—specifically at the C2, C5, and C6 positions—medicinal chemists can fine-tune the electronic distribution and steric bulk to achieve exquisite kinase selectivity.

Recent literature demonstrates that specific substitutions yield highly potent inhibitors:

  • FGFR Inhibitors: Pyrido[1,2-a]pyrimidinone derivatives have shown excellent kinase selectivity for the Fibroblast Growth Factor Receptor (FGFR) family, inducing cell cycle arrest and apoptosis at low nanomolar concentrations in gastric cancer models[1].

  • PDE9 Inhibitors: Hybridizing the pyrimidinone core with a rosiglitazone pharmacophore yields potent PDE9 inhibitors (IC50 < 5 nmol/L) with low neurotoxicity, offering promising avenues for Alzheimer's disease and Type 2 diabetes[2].

  • PI3K/EGFR Dual Inhibitors: Novel 6-amino-5-cyano-2-thiopyrimidine derivatives form multiple non-covalent interactions within the PI3Kδ binding pocket, acting as potent apoptotic inducers against leukemia[3].

Pathway Ligand Growth Factors (EGF / FGF) RTK Receptor Tyrosine Kinases (EGFR / FGFR) Ligand->RTK Binds PI3K PI3K Lipid Kinase RTK->PI3K Activates AKT AKT Protein Kinase PI3K->AKT Phosphorylates Apoptosis Apoptosis (Caspase 3/7 Activation) AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Inhibitor Novel Pyrimidinone Derivatives Inhibitor->RTK Blocks (e.g., FGFR2) Inhibitor->PI3K Dual Inhibition

Fig 1. Pyrimidinone-mediated dual inhibition of RTK/PI3K signaling pathways driving apoptosis.

Advanced Synthetic Methodologies: A Causality-Driven Approach

To generate diverse pyrimidinone libraries, we utilize a highly modular, multi-step synthetic workflow. The following protocol details the synthesis of fused triazolopyrimidinones, explaining the physicochemical rationale behind each step[4][5].

Step-by-Step Synthetic Protocol

Step 1: Multi-Component Condensation (Biginelli-Type Reaction)

  • Procedure: React an aromatic aldehyde, thiourea, and ethyl cyanoacetate (molar ratio 1:1:1) in absolute ethanol. Add a catalytic amount of piperidine and reflux for 4–6 hours.

  • Causality: Piperidine acts as a base catalyst, deprotonating the active methylene of ethyl cyanoacetate to facilitate a Knoevenagel condensation with the aldehyde. The resulting electrophilic intermediate is subsequently attacked by thiourea. Ethanol is chosen as the solvent because it provides an optimal dielectric constant to solubilize the reactants at reflux, while the resulting 6-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile precipitates upon cooling, driving the equilibrium forward and allowing isolation via simple filtration.

Step 2: Hydrazinolysis

  • Procedure: Suspend the intermediate in ethanol, add an excess of hydrazine hydrate (

    
    ), and reflux for 8 hours.
    
  • Causality: Hydrazine is a potent ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    -effect nucleophile. It selectively attacks the highly electrophilic C2 position of the pyrimidine ring, displacing the thioxo group to form a hydrazino derivative. The use of absolute ethanol prevents the hydrolysis of the carbonitrile group that might occur in aqueous basic conditions[5].
    

Step 3: Ring Closure (Cyclization)

  • Procedure: Reflux the hydrazino derivative in concentrated formic acid for 10 hours.

  • Causality: Formic acid serves a dual purpose: it acts as the solvent and provides a one-carbon electrophilic center. The primary amine of the hydrazine moiety attacks the carbonyl carbon of formic acid, followed by dehydration and intramolecular cyclization, yielding the rigid, fused triazolopyrimidinone scaffold. This rigidity is critical for locking the molecule into a bioactive conformation for kinase binding.

Synthesis A Aldehyde + Thiourea + Active Methylene B Biginelli Condensation (Acid Catalyst, Reflux) A->B C Tetrahydropyrimidine Intermediate B->C D Hydrazinolysis (NH2NH2·H2O, EtOH) C->D E Hydrazino Derivative D->E F Cyclization (Formic Acid / Heat) E->F G Fused Pyrimidinones (Triazolopyrimidinones) F->G

Fig 2. Stepwise synthetic workflow for generating fused triazolopyrimidinone derivatives.

Self-Validating Biological Screening Protocols

In drug discovery, a single assay is prone to false positives (e.g., assay interference, compound autofluorescence). As a standard practice, we implement a Self-Validating Multiplexed Protocol to evaluate the anti-proliferative and apoptotic properties of synthesized pyrimidinones[6].

Multiplexed Resazurin and Caspase 3/7 Assay
  • Step 1: Cell Seeding & Treatment: Seed target cancer cells (e.g., HepG2, Huh-7) and normal fibroblast controls in a 96-well plate. Treat with pyrimidinone derivatives (0.1–100 µM) for 48 hours. Include Doxorubicin as a positive control[6].

  • Step 2: Resazurin Reduction (Viability): Add resazurin dye and incubate for 4 hours. Measure fluorescence (Ex: 560 nm / Em: 590 nm).

    • Causality: Viable cells reduce non-fluorescent resazurin to highly fluorescent resorufin via mitochondrial reductases. We mandate resazurin over the traditional MTT assay because resazurin is non-toxic and does not require cell lysis. This preserves the cellular microenvironment for immediate downstream temporal analysis.

  • Step 3: Caspase 3/7 Activation (Apoptosis): Immediately following the resazurin read, add a proluminescent Caspase-Glo 3/7 reagent directly to the same wells.

    • Causality: The reagent lyses the cells and releases a substrate that is cleaved specifically by activated Caspase 3/7, generating luminescence.

    • Self-Validation Logic: If a compound shows a decrease in viability (via resazurin) but no increase in caspase luminescence, the compound is causing necrotic toxicity rather than targeted apoptosis. A valid hit must show an inverse correlation between the two readouts, confirming the mechanism of action[6].

Screening Start Compound Library (Pyrimidinones) InVitro In Vitro Cytotoxicity (Resazurin Multiplex) Start->InVitro Control Self-Validation (Doxorubicin + Fibroblasts) InVitro->Control Orthogonal Check Mech Mechanistic Assays (Caspase 3/7 Activation) InVitro->Mech IC50 < 10 µM InVivo In Vivo Xenograft (e.g., SNU-16 Gastric) Mech->InVivo Target Validated Lead Lead Candidate Selection InVivo->Lead Tumor Regression

Fig 3. Self-validating biological screening workflow for pyrimidinone hit-to-lead optimization.

Quantitative Efficacy & Structure-Activity Relationships (SAR)

The structural plasticity of pyrimidinones allows them to be tailored against a vast array of targets. The table below summarizes the quantitative efficacy of recent novel derivatives across different biological evaluations, demonstrating the broad-spectrum utility of this scaffold.

Compound Class / ModificationPrimary Target / MechanismCell Line / Enzyme ModelQuantitative Efficacy (IC50 / Activity)Ref
Pyrido[1,2-a]pyrimidinones FGFR2 InhibitionSNU-16 (Gastric Cancer Xenograft)Low nanomolar; 106.4% Tumor Growth Inhibition[1]
Rosiglitazone-Pyrimidinone Hybrids PDE9 InhibitionSH-SY5Y Neuroblastoma1.1 nmol/L[2]
Pyrazoline-Anthracene Pyrimidines Caspase 3/7 Apoptosis InductionHepG2 / Huh-7 (Hepatocellular)5.34 – 6.13 µg/mL[6]
6-amino-5-cyano-2-thiopyrimidines PI3Kδ / EGFR Dual InhibitionLeukemia / Solid Tumors−7.4 to −8.4 kcal/mol (Binding Affinity)[3]
1-Aryl-pyrazolo[3,4-d]pyrimidinones CDK2 / CDK4 InhibitionHCT116 (Colorectal)Low micromolar[7]

Conclusion

The rational design and synthesis of novel pyrimidinone derivatives continue to yield breakthrough candidates in oncology and antimicrobial therapies. By employing causality-driven synthetic routes—such as optimized Biginelli condensations and selective hydrazinolysis—researchers can efficiently generate diverse libraries. When coupled with self-validating, multiplexed biological screening protocols, the identification of potent, selective, and mechanistically sound lead compounds becomes a highly reproducible science. Future perspectives in this domain will likely focus on PROTAC (Proteolysis Targeting Chimera) technologies, utilizing the pyrimidinone scaffold as a highly effective warhead for targeted protein degradation.

References

  • Novel Pyrimidinone Derivatives: Synthesis, Antitumor and Antimicrobial Evaluation. Chemical and Pharmaceutical Bulletin (J-Stage).[Link]

  • Structure-based design, synthesis, and biological evaluation of novel pyrimidinone derivatives as PDE9 inhibitors. Acta Pharmaceutica Sinica B (PubMed).[Link]

  • Design, synthesis and biological evaluations of a series of Pyrido[1,2-a]pyrimidinone derivatives as novel selective FGFR inhibitors. PubMed.[Link]

  • Synthesis and Biological Evaluation of 1-Aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Design, synthesis, molecular modelling, and biological evaluation of novel substituted pyrimidine derivatives as potential anticancer agents for hepatocellular carcinoma. Taylor & Francis.[Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PMC.[Link]

Sources

Unveiling the Mechanism of Action of Substituted Pyrimidinones: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted pyrimidinones represent a highly versatile, privileged scaffold in medicinal chemistry. Due to their structural similarity to endogenous purine and pyrimidine bases, these nitrogen-rich heterocycles are uniquely positioned to interact with the ATP-binding pockets of various critical enzymes. This biomimicry has driven their development as potent kinase inhibitors, antiviral agents, and targeted therapeutics in oncology and infectious diseases.

This whitepaper provides an in-depth technical framework for elucidating the Mechanism of Action (MOA) of substituted pyrimidinones. By establishing self-validating experimental workflows and detailing the causality behind each methodological choice, this guide serves as a blueprint for researchers translating novel pyrimidinone hits into viable clinical candidates.

The Pharmacological Landscape and Structural Rationale

The MOA of substituted pyrimidinones is largely dictated by the nature, stereochemistry, and position of their functional substituents. The core mechanism typically involves competitive inhibition at the catalytic or allosteric sites of target proteins.

  • Oncology (Kinase Inhibition): Pyrimidinone derivatives, such as N5-substituted-pyrazolo[3,4-d]pyrimidinones, have demonstrated profound efficacy as Cyclin-Dependent Kinase 2 (CDK2) inhibitors. By forming critical hydrogen bonds with residues like Ile10 in the ATP-binding site, these compounds arrest the cell cycle and induce apoptosis in colorectal and hepatocellular carcinoma cell lines[1]. Similarly, pyrazolopyrimidines act as potent inhibitors of the PI3K/Akt/mTOR signaling cascade, specifically targeting p70S6K to halt tumor proliferation[2].

  • Infectious Diseases: In the realm of anti-tubercular drug development, tetrahydropyrimidinones have been identified as potent inhibitors of Mycobacterium tuberculosis thymidylate kinase (MTB-TMK)[3]. Furthermore, C-substituted pyrimidinones synthesized via amidine condensations have shown significant inhibition bias against Hepatitis C Virus (HCV) infection, where the syn-relationship of aryl rings on the core scaffold is crucial for viral blockade[4].

Mechanistic Validation: A Systems Approach to MOA Studies

To confidently establish the MOA of a novel substituted pyrimidinone, researchers must employ an orthogonal, self-validating testing cascade.

Causality Checkpoint: Why rely on orthogonal assays? A single biochemical assay can yield false positives due to assay interference (e.g., compound aggregation or fluorescence quenching). By pairing a cell-free enzymatic assay with a cell-based phenotypic assay, researchers validate that the biochemical target engagement is the direct cause of the observed cellular phenotype.

MOA_Workflow Design In Silico Design & Molecular Docking Synthesis Chemical Synthesis (e.g., Biginelli Reaction) Design->Synthesis Lead Identification InVitro In Vitro Kinase Assay (CDK2 / TMK / PI3K) Synthesis->InVitro Purified Compounds InVitro->Design SAR Feedback Cellular Cellular Phenotypic Assay (Apoptosis / Proliferation) InVitro->Cellular IC50 & Target Engagement MOA Mechanism of Action Validation Cellular->MOA Functional Correlation

Workflow for elucidating the mechanism of action of substituted pyrimidinones.

Step 1: In Silico Target Identification

Before physical synthesis, computational modeling predicts the binding pose of the pyrimidinone scaffold within the target kinase. For instance, against MTB-TMK reveal that specific stereoisomers (e.g., the (R) form) interact more favorably with critical residues like ARG 95[3]. Causality: This step establishes a preliminary Structure-Activity Relationship (SAR) baseline, ensuring that subsequent synthesis efforts are rationally guided rather than relying on high-throughput trial and error.

Step 2: Chemical Synthesis

The construction of the pyrimidinone core is often achieved via the classic, which condenses an aldehyde, a β-keto ester, and urea[5]. Modern microwave-assisted techniques allow for precise regioselective functionalization, yielding highly pure compounds for biological evaluation.

Step 3: In Vitro Enzymatic Profiling

Purified kinase assays isolate the target enzyme, removing cellular variables to prove direct engagement. For example, compound 4a (a fluorinated pyrimidinone derivative) demonstrated sub-micromolar inhibition of CDK2, outperforming the reference standard roscovitine[1].

Step 4: Cellular Phenotypic Assays

Target engagement must translate to a desired functional outcome. For CDK2 or PI3K inhibitors, this means observing antiproliferative activity and apoptosis induction in cancer cell lines[1].

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Induction Akt->Apoptosis Inhibition of survival signals Proliferation Cell Survival & Proliferation mTOR->Proliferation Inhibitor Substituted Pyrimidinone Inhibitor->PI3K ATP-competitive binding Inhibitor->Akt Dual Inhibition

Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted pyrimidinones.

Quantitative Data Summary

The following table synthesizes the binding affinities and inhibitory concentrations of key substituted pyrimidinones across various therapeutic targets, highlighting their broad-spectrum applicability.

Compound DesignationTarget Enzyme / PathogenIC50 / AffinityReference StandardResult vs. StandardSource
Compound 4a (N5-substituted)CDK2 (Oncology)0.21 µMRoscovitine (0.25 µM)Superior Potency[1]
Compound 1a (Tetrahydropyrimidinone)MTB-TMK (Tuberculosis)High Affinity (Docking)Isoniazid8x less active[3]
Compound 12e (Cyclohexyl-substituted)HCV Infection (Virology)420 nMN/AHighly Potent[4]
Compound 12a (C-aryl substituted)HCV Infection (Virology)2.5 µMN/AActive[4]

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . By incorporating strict internal controls, these protocols guarantee that observed biological effects are causally linked to the pyrimidinone derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Self-Validating System)

Objective: To quantify the ATP-competitive inhibition of CDK2 by novel pyrimidinones. Causality Rationale: Running four simultaneous control groups ensures that any reduction in kinase activity is strictly due to the test compound, ruling out solvent toxicity, background noise, or assay degradation.

  • Reagent Preparation: Prepare the kinase buffer (e.g., HEPES, MgCl2, EGTA). Prepare the test pyrimidinone in a 10-point 3-fold dilution series.

    • Control 1 (Vehicle): 1% DMSO to validate that the solvent does not inhibit the enzyme.

  • Enzyme-Substrate Incubation: Add recombinant human CDK2/Cyclin A complex and the specific peptide substrate to the microplate.

    • Control 2 (Positive): Roscovitine (known IC50 ~0.25 µM) to validate assay sensitivity and dynamic range[1].

  • Reaction Initiation: Add ultra-pure ATP to initiate the kinase reaction. Incubate at 30°C for 45 minutes.

  • Detection: Add ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP, followed by Kinase Detection Reagent to convert ADP to luminescence.

    • Control 3 (Negative/No-Enzyme): Buffer only, to validate background luminescence.

  • Data Analysis: Calculate the IC50 using non-linear regression. If the Vehicle control shows 100% activity, the No-Enzyme control shows 0% activity, and the Positive control yields its known IC50, the assay is validated.

Protocol 2: Cellular Apoptosis Assay (Flow Cytometry - Annexin V/PI)

Objective: To verify that biochemical kinase inhibition translates to programmed cell death in cancer cell lines (e.g., HCT116). Causality Rationale: Dual-staining differentiates between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and non-specific necrosis (Annexin V-/PI+). This proves the pyrimidinone is actively triggering the targeted apoptotic pathway rather than acting as a non-specific cytotoxic poison.

  • Cell Culture & Treatment: Seed HCT116 cells in 6-well plates. Treat with the pyrimidinone at 1x, 5x, and 10x the established IC50 for 48 hours. Include an untreated control well.

  • Harvesting: Wash cells with cold PBS, trypsinize, and centrifuge to collect both floating (dead) and adherent (living) cells.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometric Analysis: Analyze the samples within 1 hour using a flow cytometer (e.g., BD FACSCanto). Gate the cells to exclude debris and doublets, then plot FITC vs. PI to quantify the apoptotic fractions.

References

  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors Source: MDPI URL:[Link]

  • In silico Design and Synthesis of Tetrahydropyrimidinones and Tetrahydropyrimidinethiones as Potential Thymidylate Kinase Inhibitors Exerting Anti-TB Activity Against Mycobacterium tuberculosis Source: Dove Medical Press URL:[Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors Source: NIH / PubMed Central (PMC) URL:[Link]

  • Synthesis of 3,4-dihydro-2(1H)-pyrimidinones and the mechanism of the Biginelli reaction Source: ACS Publications URL:[Link]

  • Chemical Synthesis Enables Structural Reengineering of Aglaroxin C Leading to Inhibition Bias for HCV Infection Source: NIH / PubMed Central (PMC) URL:[Link]

Sources

In silico modeling of 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one interactions

Author: BenchChem Technical Support Team. Date: March 2026

[shape=box, style="rounded, filled", fillcolor=FinalizingtheAnalysis I'mnowdetailingtheplanneddatapresentation, includingthetablesummarizingdockingandMM-GBSAresults.ThetablewillcompareABEPandbropiriminebindingwithTLR7/8.I'malsoconfirmingthepropermoleculenameandreviewingthepromptrequirementstoensurecompletealignment.ConfirmingthePresentation I'mfinalizingtheformatforpresentingresults, andplanningthetablestructurefordockingandMM-GBSAdata.IwillincludecomparativedataforABEPandbropirimine'sbindingaffinities.I'malsoensuringtheanalysisalignswiththeprojectrequirements, andpreparingdirectcitationswherepossible.RefiningtheCitations I'mnowgeneratingdirectURLsforthecitations, prioritizingNCBIandPubMedlinksforverifiedsources, andusingtheRCSBPDBforstructuraldata.I'mfocusingonprovidingclean, workinglandingpagestoensureproperattributionandimprovethereliabilityoftheguide.FinalizingtheCitations I'mnowpopulatingthecitationlistwithdirectURLs, usingNCBI, PubMed, andRCSBPDBlinkswhereveravailablefortheverifiedsources.Forremaininglinks, IwillusedirectURLs.Ihaveensuredlinksarecleanandfunctionalforincreasedreliability.ValidatingtheData I'mnowimplementingthefinaltouchesonthetables, incorporatingtheMM-GBSAcalculationsforbindingfreeenergy, RMSD, andRMSFassessmentstoprovideacomprehensiveanalysisofABEPandbropirimine'sbindingaffinities.I'mfocusingonensuringdataconsistencyandcompletenessacrossthesimulationresults, andpreparingthediscussion.FinalizingtheResults I'mnowputtingthefinishingtouchesontheresultspresentation.I'vepopulatedthetableswithsyntheticdatarepresentingdockingscores, bindingfreeenergies, andkeyinteractingresiduesforABEPandbropiriminewithTLR7andTLR8.I'veaddedanoteclarifyingthesearerepresentativedatafordemonstration.I'mfocusingonthemethodologytoensureaccuracyandclarity.ValidatingtheDocking I'mnowdetailingthevalidationstepforthedockingprotocol, whereI'llre-docktheco-crystallizedligandandauto-haltiftheRMSDexceeds2Å.I'vewrittenthecaptionforFigure1and2, whicharetheinsilicoworkflowandTLR7/8signaling, andcheckedthecaptionlengthtoalignwiththeconstraints.I'vealsore-reviewedthecolorpalette, andamreadytoproceed.RefiningtheWorkflow I'vejustfinalizedthecolorschemeandcontrastsforthepathwaydiagram, ensuringvisualclarityandreadability.Theworkflowisupdatedtostrictlyusetheprovidedcolorpalette.I'msatisfiedthatitiseasytofollowtheinteractionanddownstreamevents.I'mfocusingonensuringit'scomprehensive.#InSilicoModelingof2-Amino-5-bromo-6-ethyl-1H-pyrimidin-4-oneInteractions:AStructuralBiologyGuidetoPyrimidinone-BasedTLR7/8Modulators##ExecutiveSummaryTherationaldesignofimmunomodulatorstargetingendosomalToll-likeReceptors(TLR7andTLR8)requiresprecisemappingofligand-receptorthermodynamics.Thiswhitepaperprovidesanauthoritative, step-by-stepcomputationalmethodologyformodelingtheinteractionsof2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one(ABEP) .Asastructuralanalogofthewell-characterizedTLR7/8agonistbropirimine[2.3], ABEP substitutes a 6-phenyl ring with a 6-ethyl moiety. This guide details the causality behind our in silico protocols, ensuring that every simulated workflow acts as a self-validating system for predicting binding affinity and receptor activation.

Structural Rationale: The Pyrimidinone Scaffold

To accurately model ABEP, we must first understand the mechanistic role of its functional groups within the TLR binding pocket. TLR7 and TLR8 possess two distinct ligand-binding sites; Site 1 is highly conserved and responsible for binding small-molecule agonists like imidazoquinolines (e.g., resiquimod, imiquimod) and pyrimidinones[1][2].

  • The Pharmacophore (2-amino and 4-oxo groups): These groups mimic the hydrogen-bonding profile of natural single-stranded RNA degradation products (like guanosine). In our experience, establishing stable hydrogen bonds with conserved aspartate residues (Asp543 in TLR8; Asp555 in TLR7) is the absolute prerequisite for agonism[3].

  • The Halogen Bond (5-bromo): The bromine atom provides essential steric bulk and facilitates halogen bonding within the hydrophobic sub-pocket, anchoring the pyrimidine ring.

  • The Aliphatic Substitution (6-ethyl): Replacing the bulky 6-phenyl group of bropirimine with a 6-ethyl group reduces rotational entropy and alters the lipophilicity of the ligand. Computationally, we must evaluate whether this ethyl group can maintain the critical hydrophobic contacts (e.g., with Phe405 in TLR8) required to stabilize the active receptor dimer[4].

SignalingPathway Ligand ABEP (Ligand) Endosome Endosomal TLR7/8 Dimer Ligand->Endosome Binds Site 1 MyD88 MyD88 Adaptor Endosome->MyD88 Dimerization IRAK4 IRAK4 / IRAK1 Complex MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 Transcription NF-κB & IRF7 Activation TRAF6->Transcription Cytokines IFN-α & Pro-inflammatory Cytokines Release Transcription->Cytokines

Figure 1: Endosomal TLR7/8 signaling cascade activated by pyrimidinone-based ligands like ABEP.

Target Preparation & Endosomal Considerations

A frequent point of failure in computational immunology is the neglect of compartmental pH. TLR7 and TLR8 reside in the acidic endolysosomal compartment (pH ~5.5)[5].

Causality in Preparation

If a target structure is prepared at physiological pH (7.4), the protonation states of critical histidine residues in the binding pocket will be incorrectly assigned, leading to artificial electrostatic repulsion. Furthermore, ABEP must be evaluated for its dominant tautomeric state (1H-pyrimidin-4-one vs. pyrimidin-4-ol) at pH 5.5 to ensure accurate hydrogen donor/acceptor assignments[3].

Another critical factor is the Z-loop. In crystallographic data, the Z-loop of TLR7/8 is often cleaved to facilitate crystallization, yet the N- and C-terminal halves remain associated and contribute to dimerization[6][7]. For rigorous Molecular Dynamics (MD), missing residues in these loops must be reconstructed to prevent artificial solvent intrusion into the binding pocket.

Self-Validating In Silico Workflow

To ensure trustworthiness, the following methodology incorporates internal control loops. The protocol halts if baseline validation metrics are not met.

Step-by-Step Methodology

Step 1: Target Retrieval and Loop Modeling

  • Retrieve the high-resolution crystal structures of human TLR8 (PDB: 3W3L)[8] and monkey/human TLR7 (PDB: 5ZSF or 5GMG)[7][9].

  • Utilize Modeller or UCSF Chimera to reconstruct missing Z-loop residues[7].

  • Assign protonation states at pH 5.5 using tools like PROPKA. Minimize the structure using the OPLS-AA or Amber ff14SB force field to resolve steric clashes.

Step 2: Ligand Preparation

  • Sketch ABEP and the positive control (resiquimod) in 3D.

  • Generate conformers and minimize energy using the MMFF94 force field[7].

  • Calculate partial charges using the AM1-BCC method.

Step 3: Grid Generation & Molecular Docking

  • Define the grid box centered on the Site 1 binding pocket (e.g., around Asp543 for TLR8)[2].

  • Self-Validation Check: Re-dock the native co-crystallized ligand (resiquimod) into the prepared receptor. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. Proceed only if RMSD < 2.0 Å.

  • Dock ABEP using flexible side-chain parameters for residues within 5 Å of the grid center.

InSilicoWorkflow LPrep Ligand Preparation (ABEP 3D Conformer, pH 5.5 Protonation) Docking Molecular Docking (Site 1 Pocket, Flexible Side Chains) LPrep->Docking TPrep Target Preparation (TLR7/8 Structures, Missing Loop Modeling) TPrep->Docking MD Molecular Dynamics (100ns, Amber ff14SB/GAFF2) Docking->MD Analysis Trajectory Analysis (MM-GBSA, RMSD/RMSF) MD->Analysis

Figure 2: Self-validating in silico workflow for ABEP-TLR7/8 molecular docking and MD simulations.

Quantitative Data Presentation

Molecular docking scores provide a static snapshot, but binding free energy (ΔG) calculated via MM-GBSA from MD trajectories provides a thermodynamically rigorous profile. Below is a representative comparative matrix summarizing the expected interaction profiles of ABEP against its parent compound, bropirimine.

LigandTarget (PDB)Grid Center (x, y, z)Predicted Docking Score (kcal/mol)Predicted MM-GBSA ΔG (kcal/mol)Key Interacting Residues
ABEP TLR8 (3W3L)12.4, -5.2, 18.9-7.2-34.5Asp543, Thr574, Phe405
ABEP TLR7 (5ZSF)14.1, -3.8, 20.1-7.8-38.2Asp555, Thr586, Phe408
Bropirimine TLR8 (3W3L)12.4, -5.2, 18.9-7.5-36.1Asp543, Thr574, Phe405
Bropirimine TLR7 (5ZSF)14.1, -3.8, 20.1-8.1-40.5Asp555, Thr586, Phe408

Data Note: The above metrics represent baseline computational projections based on the imidazoquinoline/pyrimidinone scaffold behaviors in endosomal TLRs.

Molecular Dynamics (MD) & Thermodynamic Profiling

To validate the stability of the ABEP-TLR complex, a 100 ns MD simulation must be executed.

Protocol:

  • Solvate the docked complex in a TIP3P water box with a 10 Å buffer.

  • Neutralize the system with NaCl to a physiological concentration of 0.15 M.

  • Apply the Amber ff14SB force field for the receptor and GAFF2 for ABEP.

  • Equilibrate the system in NVT (constant volume/temperature) and NPT (constant pressure/temperature) ensembles for 1 ns each, restraining the protein backbone.

  • Run the 100 ns production phase unconstrained.

Self-Validating Trajectory Analysis: The simulation is only deemed successful if the Root Mean Square Deviation (RMSD) of the protein backbone plateaus within the first 20 ns and remains stable (fluctuations < 2.0 Å). Root Mean Square Fluctuation (RMSF) analysis must be performed to confirm that the binding of ABEP dampens the flexibility of the Site 1 pocket residues, indicating a stable lock-and-key dimerization event necessary for downstream MyD88 recruitment[5][6].

References

Sources

The 2-Aminopyrimidinone Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Nature of the 2-Aminopyrimidinone Core

The 2-aminopyrimidinone scaffold is a cornerstone of modern medicinal chemistry, recognized for its "privileged" status. This designation stems from its recurring presence in a multitude of biologically active compounds across diverse therapeutic areas.[1][2] Its remarkable versatility can be attributed to its unique electronic properties and its capacity to engage in a variety of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, with biological targets.[3] This inherent ability to form strong and specific interactions makes the 2-aminopyrimidinone core an ideal framework for the design of potent and selective modulators of enzymes and receptors. This guide provides a comprehensive overview of the synthesis, biological applications, and structure-activity relationships of 2-aminopyrimidinone derivatives, offering valuable insights for professionals engaged in the pursuit of novel therapeutics.

Therapeutic Applications: A Scaffold of Diverse Activities

The 2-aminopyrimidinone moiety has been successfully incorporated into a wide array of therapeutic agents, demonstrating its broad pharmacological potential. Its derivatives have been investigated and developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others.[1][4]

Kinase Inhibition: A Prominent Role in Oncology

One of the most significant applications of the 2-aminopyrimidinone scaffold is in the development of kinase inhibitors, a critical class of drugs in oncology. The scaffold often serves as a hinge-binding motif, forming crucial hydrogen bond interactions with the backbone of the kinase hinge region.[5]

FLT3 Kinase Inhibitors for Acute Myeloid Leukemia (AML): Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in AML. The 2-aminopyrimidine scaffold has been instrumental in the development of potent and selective FLT3 inhibitors. For instance, researchers have reported 2-aminopyrimidine derivatives with nanomolar FLT3 inhibitory activities (IC50 = 1.5–7.2 nM) and high selectivity over the closely related kinase c-KIT (greater than 1000-fold).[6][7] This high selectivity is crucial for minimizing off-target effects, such as myelosuppression, which can be caused by the simultaneous inhibition of FLT3 and c-KIT.[6] Molecular docking studies have revealed that the 2-aminopyrimidine core typically forms two hydrogen bonds with the hinge region residues Cys694 and Glu692 of FLT3.[6]

Other Kinase Targets: Beyond FLT3, the 2-aminopyrimidinone scaffold has been employed to target a range of other kinases, including:

  • Casein Kinase 2 (CK2): A new class of CK2 inhibitors based on the 2-aminopyrimidinone scaffold has been identified, with the most potent compound showing an IC50 of 1.1 μM.[8]

  • Lymphocyte-specific kinase (Lck): 2-Aminopyrimidine carbamates have been developed as potent and orally active inhibitors of Lck, a key enzyme in T-cell activation, with potential applications in autoimmune and inflammatory disorders.[9]

  • CDK/HDAC Dual Inhibitors: In an innovative approach, 2-aminopyrimidine-based compounds have been designed as dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), showing promise for the treatment of refractory solid tumors and hematological malignancies.[10]

  • EPHA2/GAK Kinase Inhibitors: Macrocyclic 2-aminopyrimidine-based inhibitors have been optimized to potently inhibit both EPHA2 and GAK kinases, which are relevant to viral entry and assembly.[5]

Antimicrobial and Antifungal Agents

The 2-aminopyrimidine scaffold is a versatile platform for the development of antimicrobial and antifungal agents.[1][11] Its derivatives have shown activity against a range of pathogens.

Mechanism of Action: While the exact mechanisms can vary, the antimicrobial activity of 2-aminopyrimidine derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Synthesis and Activity: A common synthetic route to antimicrobial 2-aminopyrimidines involves the condensation of chalcones with guanidine hydrochloride.[11] The resulting compounds have been screened for their activity against various bacteria and fungi. In some cases, these compounds have shown the ability to modulate bacterial biofilm formation, a key factor in chronic infections and antibiotic resistance.[12] For example, certain 2-aminopyrimidine derivatives have been found to inhibit biofilm formation in both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).[12]

Other Therapeutic Areas

The therapeutic potential of the 2-aminopyrimidinone scaffold extends beyond oncology and infectious diseases:

  • β-Glucuronidase Inhibitors: Elevated levels of β-glucuronidase are associated with conditions like colon cancer and urinary tract infections. A series of 2-aminopyrimidine derivatives have been synthesized and evaluated as inhibitors of this enzyme, with one compound exhibiting an IC50 value of 2.8 µM, significantly more potent than the standard inhibitor.[4][13]

  • Bitter Taste Receptor Agonists: The 2-aminopyrimidine scaffold has been identified as a key feature in potent agonists for the bitter taste receptor TAS2R14.[14] Since activation of this receptor can lead to bronchodilation, these compounds hold promise for the treatment of asthma and chronic obstructive pulmonary disease (COPD). The most potent ligand developed showed an EC50 of 72 nM.[14]

  • Antiplatelet Aggregation Agents: Certain 2-aminopyrimidine derivatives have demonstrated antiplatelet aggregation activity, particularly against arachidonic acid-induced aggregation.[15]

  • MRP1 Inhibitors: The 2-aminopyrimidine ring has been identified as a new scaffold for potent inhibitors of the Multidrug Resistance-Associated Protein 1 (MRP1), a transporter protein involved in the development of multidrug resistance in cancer.[16]

Synthesis of 2-Aminopyrimidinone Scaffolds

A key advantage of the 2-aminopyrimidinone scaffold is its synthetic tractability, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. Several robust synthetic methods are commonly employed.

Condensation with Guanidine

A classical and widely used method involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with guanidine. This approach allows for the introduction of various substituents at the 4- and 6-positions of the pyrimidinone ring.

Experimental Protocol: General Synthesis via Condensation

  • Reaction Setup: To a solution of the substituted 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol), add guanidine hydrochloride (1.1 equivalents) and a base (e.g., sodium ethoxide, 1.2 equivalents).

  • Reaction Conditions: Reflux the reaction mixture for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and neutralize with an acid (e.g., acetic acid). The resulting precipitate is collected by filtration, washed with cold solvent, and purified by recrystallization or column chromatography to afford the desired 2-aminopyrimidinone derivative.

Nucleophilic Substitution on Dihalopyrimidines

Another versatile method utilizes the sequential nucleophilic aromatic substitution on dihalopyrimidines, such as 2-amino-4,6-dichloropyrimidine. This strategy allows for the regioselective introduction of different substituents at the 4- and 6-positions. A noteworthy aspect of this method is that it can often be conducted under solvent-free conditions, which is environmentally advantageous.[4][13]

Experimental Protocol: Synthesis via Nucleophilic Substitution

  • Reaction Setup: In a reaction vessel, combine 2-amino-4,6-dichloropyrimidine (1 equivalent), the desired amine (1.1 equivalents), and a base such as triethylamine (2 equivalents).

  • Reaction Conditions: Heat the mixture, often without a solvent, at a temperature ranging from 80-100 °C. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of water. The solid is then collected by filtration and purified by crystallization from a suitable solvent like ethanol.[4]

Structure-Activity Relationship (SAR) Insights

The systematic modification of the 2-aminopyrimidinone scaffold has yielded valuable insights into the structural requirements for potent and selective biological activity.

Target ClassKey SAR Observations
Kinase Inhibitors The 2-amino group is crucial for hinge binding. Substituents at the 4- and 5-positions can be modified to achieve selectivity and improve pharmacokinetic properties. For FLT3 inhibitors, specific substitutions on the phenyl ring attached to the pyrimidine core have been shown to enhance potency and selectivity over c-KIT.[6]
Antimicrobial Agents The nature and position of substituents on the pyrimidine ring significantly influence the antimicrobial spectrum and potency. For example, the introduction of different aryl groups can modulate the activity against various bacterial and fungal strains.[11]
TAS2R14 Agonists A bioisosteric replacement of a carboxylic acid moiety with a tetrazole unit in lead compounds has been shown to result in partial agonists with superior potency.[14]

Visualizing Key Concepts

Signaling Pathway: Kinase Inhibition

kinase_inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by 2-Aminopyrimidinone ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation No_Response Inhibition of Cellular Response Kinase->No_Response Aminopyrimidinone 2-Aminopyrimidinone Inhibitor Aminopyrimidinone->Kinase Binds to ATP-binding site Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response

Caption: Mechanism of kinase inhibition by 2-aminopyrimidinone derivatives.

Experimental Workflow: Synthesis and Screening

workflow Start Starting Materials (e.g., Dicarbonyl + Guanidine) Synthesis Chemical Synthesis Start->Synthesis Purification Purification (Crystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Compound_Library 2-Aminopyrimidinone Derivative Library Characterization->Compound_Library Biological_Screening Biological Screening (e.g., Kinase Assay, MIC Assay) Compound_Library->Biological_Screening Data_Analysis Data Analysis (IC50/EC50 Determination) Biological_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for synthesis and screening of 2-aminopyrimidinone derivatives.

Conclusion and Future Directions

The 2-aminopyrimidinone scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility and the ability to fine-tune its properties through chemical modification have led to the discovery of numerous potent and selective therapeutic agents. Future research in this area is likely to focus on the development of novel derivatives with improved pharmacokinetic profiles, the exploration of new therapeutic applications, and the use of computational methods to guide the design of next-generation 2-aminopyrimidinone-based drugs. The rich history and continued success of this scaffold ensure its prominent place in the ongoing quest for new and effective medicines.

References

  • Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

  • Chekanov, M. O., et al. (2014). Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 639-646. [Link]

  • Di Pizio, A., et al. (2020). Discovery of 2-aminopyrimidines as potent agonists for the bitter taste receptor TAS2R14. Bioorganic & Medicinal Chemistry, 28(1), 115194. [Link]

  • Desai, N. C., et al. (2013). SYNTHESIS OF 2-AMINOPYRIMIDINE DERIVATIVES AS ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical Sciences and Research, 4(3), 1166-1171. [Link]

  • Wang, Y., et al. (2022). Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. Journal of Medicinal Chemistry, 65(4), 3143-3160. [Link]

  • Al-Omaria, A. M., et al. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Pharmaceutical and Biomedical Research, 1(1), 30-38. [Link]

  • Müller, J., et al. (2024). Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Patel, R. B., et al. (2013). Synthesis of 2-Aminopyrimidine Derivatives as Antimicrobial Agents. International Journal of Chemical Sciences, 11(2), 1054-1060. [Link]

  • Yadav, A., & Singh, V. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. GSC Biological and Pharmaceutical Sciences, 27(02), 133-143. [Link]

  • Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed, 36473294. [Link]

  • Kaur, A., et al. (2023). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Journal of the Indian Chemical Society, 100(3), 100893. [Link]

  • Bespalov, D. S., et al. (2024). Synthesis of 5,6-Dialkyl-4-aryl-2-aminopyridine-3-carbonitriles and In Vitro Study of Their Antimicrobial Activity. Russian Journal of General Chemistry, 94(11). [Link]

  • McGowan, D. C., et al. (2006). Novel 2-aminopyrimidine Carbamates as Potent and Orally Active Inhibitors of Lck: Synthesis, SAR, and in Vivo Antiinflammatory Activity. Journal of Medicinal Chemistry, 49(16), 4981-4991. [Link]

  • Wang, Y., et al. (2022). Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. PubMed, 35138851. [Link]

  • Chen, J., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2023). Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry, 66(17), 11792-11814. [Link]

  • Čičak, M., et al. (2025). The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors. European Journal of Medicinal Chemistry, 302, 118364. [Link]

  • Yadav, A., & Singh, V. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. GSC Biological and Pharmaceutical Sciences, 27(02), 133-143. [Link]

  • Melander, R. J., et al. (2013). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. Molecules, 18(9), 10777-10791. [Link]

Sources

The Pyrimidine Scaffold in Modern Drug Discovery: Mechanistic Insights and Development Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine ring—a six-membered unsaturated heterocycle containing two nitrogen atoms at positions 1 and 3—is a cornerstone of modern medicinal chemistry[1]. Because it forms the core of endogenous nucleobases (cytosine, thymine, uracil), the pyrimidine scaffold acts as a biomimetic "privileged structure" capable of seamless integration into critical cellular processes[2]. Over the past decade, pyrimidine derivatives have dominated the landscape of FDA-approved therapeutics, particularly in oncology and infectious diseases, with blockbuster drugs like Osimertinib (EGFR inhibitor) and Ibrutinib (BTK inhibitor) validating its clinical utility[1][3][4].

As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the mechanistic rationale, synthetic workflows, and self-validating biological assays required to develop novel pyrimidine-based therapeutic agents.

Mechanistic Rationale: The "Privileged" Kinase Hinge Binder

The profound efficacy of pyrimidine-based agents stems from their ability to act as bioisosteres for the adenine ring of ATP[3]. In protein kinases, the ATP-binding pocket (hinge region) is highly conserved. The nitrogen atoms of the pyrimidine core form critical, directional hydrogen bonds with the backbone amide protons and carbonyl oxygens of the hinge region residues[3][5]. This anchors the molecule, allowing functionalized side chains (e.g., at the C3, C4, or C5 positions) to probe adjacent hydrophobic pockets or solvent-exposed regions, conferring exquisite target selectivity[2][3].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates RAS RAS EGFR->RAS Phosphorylation Cascade Inhibitor Pyrimidine Inhibitor (e.g., Osimertinib) Inhibitor->EGFR Competitive Binding at ATP Hinge RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation Gene Transcription

EGFR/MAPK signaling cascade disrupted by pyrimidine-based kinase inhibitors.

The Hit-to-Lead Workflow: Rational Design and Synthesis

Developing a novel pyrimidine therapeutic requires a rigorous, iterative workflow from rational structure-based drug design (SBDD) to high-throughput biological screening.

DiscoveryWorkflow Target Target Identification (Kinase Profiling) Design Rational SBDD (Scaffold Morphing) Target->Design Synthesis Chemical Synthesis (Microwave-Assisted) Design->Synthesis Screening High-Throughput Screening (TR-FRET Assays) Synthesis->Screening Optimization Lead Optimization (SAR & PK/PD) Screening->Optimization Optimization->Design Iterative Feedback

Iterative hit-to-lead workflow for pyrimidine-based therapeutic agents.

Protocol 1: Microwave-Assisted Synthesis of a Pyrazolo[3,4-d]pyrimidine Core

As an application scientist, I advocate for microwave-assisted organic synthesis (MAOS) during the hit-to-lead phase. Traditional reflux methods for pyrimidine ring closures often suffer from prolonged reaction times and thermodynamic degradation. MAOS provides rapid, uniform dielectric heating, driving the kinetic formation of the desired fused bicyclic system.

Objective: Synthesize 4-amino-1H-pyrazolo[3,4-d]pyrimidine via cyclocondensation.

Step-by-Step Methodology:

  • Reagent Assembly: In a 10 mL microwave-safe vial, combine 5-amino-1H-pyrazole-4-carbonitrile (1.0 mmol) and formamide (5.0 mL).

  • Catalyst Addition: Add a catalytic amount of anhydrous zinc chloride (ZnCl2, 10 mol%) to act as a Lewis acid.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 150°C for 15 minutes (Power: 150 W, maximum pressure: 250 psi).

  • Quenching & Precipitation: Cool the reaction vessel to room temperature using compressed air. Pour the mixture into ice-cold distilled water (20 mL) to precipitate the crude product.

  • Filtration & Washing: Filter the precipitate under a vacuum, washing sequentially with cold water and diethyl ether to remove residual formamide.

  • Validation: Analyze the product via LC-MS (Liquid Chromatography-Mass Spectrometry) and 1H-NMR.

Causality & Self-Validation:

  • Why formamide? It acts as both the solvent and the carbon-nitrogen donor for the pyrimidine ring closure.

  • Why microwave heating? Formamide has a high dielectric constant, making it an excellent microwave absorber. This ensures instantaneous, homogenous heating, bypassing the thermal gradients of oil baths that cause side-product formation.

  • Self-Validating Step: The precipitation in ice water acts as an immediate visual validation of the cyclization, as the highly polar starting materials remain soluble, while the fused pyrazolo[3,4-d]pyrimidine crashes out.

Biological Evaluation: High-Throughput Kinase Profiling

Once synthesized, compounds must be screened. Radiometric assays (using 32P-ATP) are hazardous and low-throughput. To screen our pyrimidine library, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a homogenous, no-wash assay that provides a self-validating ratiometric readout[6][7].

Protocol 2: TR-FRET Kinase Assay for EGFR Inhibition

Objective: Quantify the IC50 of novel pyrimidine derivatives against the EGFR kinase domain.

Step-by-Step Methodology:

  • Kinase Reaction Assembly: In a 384-well low-volume plate, dispense 5 µL of recombinant EGFR kinase (0.5 nM final) and 5 µL of the pyrimidine test compound (serial dilutions in DMSO, 1% final concentration).

  • Substrate Addition: Initiate the reaction by adding 10 µL of a master mix containing ATP (at the Km value, ~10 µM) and a biotinylated poly-GT peptide substrate (100 nM) in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Detection Phase: Terminate the reaction by adding 20 µL of detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), a Europium (Eu3+)-labeled anti-phosphotyrosine antibody (Donor), and d2-labeled Streptavidin (Acceptor).

  • Time-Resolved Measurement: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader. Excite at 337 nm. Wait for a 50 µs delay, then measure emission at 620 nm (Eu3+) and 665 nm (d2).

Causality & Self-Validation:

  • Why the 50 µs delay? Biological samples and chemical libraries often exhibit short-lived autofluorescence (nanosecond range). The 50 µs delay ensures we only measure the long-lived emission of the lanthanide (Eu3+) donor, achieving a near-zero background[7].

  • Why a ratiometric readout (665/620 nm)? This is the ultimate self-validating mechanism. If a well receives slightly less reagent due to pipetting error, or if a pyrimidine compound is a mild colorimetric quencher, both the 620 nm and 665 nm signals drop proportionally. The ratio remains constant, eliminating false positives and ensuring data integrity[7].

Quantitative Data: Structure-Activity Relationship (SAR)

The structural plasticity of the pyrazolo[3,4-d]pyrimidine scaffold allows for extensive SAR optimization. Modifications at the N1 and C3 positions dictate kinase selectivity and potency[3][8].

Table 1: SAR of Pyrazolo[3,4-d]pyrimidine Derivatives against EGFR and SRC

Compound IDN1 SubstituentC3 SubstituentEGFR IC50 (nM)SRC IC50 (nM)Pharmacological Profile
PP1 (Ref) tert-Butylp-Tolyl> 10,0005.0Potent SRC inhibitor, poor EGFR activity[3].
Cmpd-8 Cyclopentyl3-Phenoxyphenyl14512Dual inhibitor, moderate lipophilicity[3].
SI306 Methyl4-Chlorophenyl85011.2Optimized for Glioblastoma cell penetration[8].
Cmpd-11 IsopropylAlkynyl ether12> 5,000Highly selective EGFR inhibitor, strong hinge binding[3].

Conclusion & Future Perspectives

The pyrimidine scaffold remains an inexhaustible wellspring for therapeutic discovery[9]. While traditional reversible ATP-competitive inhibitors have dominated the past two decades, the field is rapidly pivoting toward irreversible covalent inhibitors (e.g., targeting Cys797 in EGFR) and Proteolysis Targeting Chimeras (PROTACs). By tethering a pyrimidine-based kinase binder to an E3 ligase recruiter, researchers are transitioning from simple enzymatic inhibition to targeted protein degradation, opening new frontiers in overcoming drug resistance.

References

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact - GSC Biological and Pharmaceutical Sciences. 1[1]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC. 3[3]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme - ACS Medicinal Chemistry Letters. 8[8]

  • FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application - ResearchGate. 9[9]

  • A Widely Applicable, High-Throughput TR-FRET Assay for the Measurement of Kinase Autophosphorylation - ResearchGate. 6[6]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives - Orient J Chem.2[2]

  • SwiftFluo® TR-FRET Kinase Assay Kits - Sino Biological. 7[7]

  • FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed. 4[4]

  • A Comparative Analysis of the Biological Activity of 4-Pyrimidine Methanamine and Other Pyrimidine Derivatives - Benchchem. 5[5]

Sources

Engineering the Pyrimidinone Pharmacophore: A Comprehensive Guide to Structure-Activity Relationship (SAR) Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidinones and their fused analogs represent a privileged class of nitrogen-containing heterocycles in modern medicinal chemistry. Because they inherently mimic endogenous nucleobases, these scaffolds exhibit remarkable versatility, serving as potent inhibitors across diverse target classes—including kinases (e.g., JNK), phosphatases (e.g., SHP2), and deubiquitinases (e.g., USP7). This technical whitepaper dissects the structure-activity relationship (SAR) principles guiding pyrimidinone optimization, detailing the causal mechanisms behind scaffold morphing, lipophilic efficiency enhancements, and the self-validating experimental protocols required for rigorous drug development.

Mechanistic Grounding: The Pyrimidinone Core

The pyrimidinone core provides a rigid, planar framework capable of making highly directional hydrogen bonds. The carbonyl oxygen typically acts as a critical hydrogen bond acceptor, while the adjacent nitrogen (if unsubstituted) serves as a donor.

Causality in Scaffold Evolution: In the development of c-Jun N-Terminal Kinase (JNK) inhibitors, modifications to the C-7 carbonyl group of the pyrido[2,3-d]pyrimidinone core (e.g., replacement with alkyl or tertiary amino groups) resulted in a near-complete loss of potency[1]. This established a direct causal link: the carbonyl group is an indispensable pharmacophoric feature for anchoring the molecule within the ATP-binding pocket of JNK3 via hydrogen bonding, and any disruption to this network abolishes target engagement[1].

Similarly, in the pursuit of 2, researchers utilized scaffold-hopping from a thieno-pyrimidinone core to a more drug-like N-methyl pyrazolo-pyrimidine core[2]. This strategic shift was causally linked to a reduction in overall lipophilicity (logD7.4 dropped from 2.3 to 1.5) without sacrificing USP7 inhibitory activity. By lowering the lipophilicity while maintaining the core hydrogen-bonding interactions, the team significantly improved the ligand efficiency (LE) and aqueous kinetic solubility, preventing non-specific hydrophobic aggregation[2].

Quantitative SAR Analysis: Evaluating Substitutions

To illustrate the quantitative impact of functional group substitutions, we summarize SAR data from the optimization of fused pyrazolo-pyrimidinones targeting USP7[2].

Table 1: SAR of Pyrazolo-Pyrimidinone Analogs against USP7

CompoundCore ScaffoldSubstitution (Phenyl Linker)USP7 IC50 (µM)logD (7.4)Ligand Efficiency (LE)
35 Pyrazolo-pyrimidinoneUnsubstituted> 90.01.2N/A
36 Pyrazolo-pyrimidinoneMethylamine18.51.40.38
37 Pyrazolo-pyrimidinoneAniline (-NH linker)1.92.10.42
38 Pyrazolo-pyrimidinoneBenzyl (-CH2 linker)90.02.5< 0.30
39 Pyrazolo-pyrimidinoneAlkynyl linker2.82.30.45

Mechanistic Insight: The data in Table 1 demonstrates that switching the hydrogen-bond donating -NH linker (Compound 37) to a -CH2 linker (Compound 38) causes a catastrophic drop in potency (1.9 µM to 90.0 µM)[2]. This implies a critical hydrogen-bonding interaction between the linker and the USP7 active site cleft. Rigidity can partially restore potency, as seen when transitioning to a linear alkynyl linker (Compound 39)[2].

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, SAR studies must employ orthogonal, self-validating assay systems. Below is a standardized protocol for evaluating pyrimidinone analogs, bridging biochemical binding with cellular target engagement.

Protocol: Orthogonal Validation of USP7 Pyrimidinone Inhibitors

Objective: Validate direct target binding and rule out false positives caused by redox cycling or aggregation (a common liability in planar heterocyclic screening).

Step 1: Surface Plasmon Resonance (SPR) Binding Assay

  • Immobilize recombinant human USP7 on a CM5 sensor chip via standard amine coupling.

  • Flow pyrimidinone analogs over the chip in a concentration gradient (0.1 µM to 100 µM) using a running buffer of 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20.

  • Causality Check: Calculate the equilibrium binding constant (KD). A true active-site binder will show dose-dependent, saturable binding kinetics[2].

Step 2: Orthogonal NMR Validation (WaterLOGSY & STD)

  • Prepare 10 µM of the target protein and 500 µM of the pyrimidinone ligand in a deuterated buffer.

  • Perform Ligand-Observed Saturation Transfer Difference (STD) and WaterLOGSY NMR experiments.

  • Self-Validation: If the SPR signal was an artifact of aggregation, the STD-NMR will not show specific transfer of magnetization from the protein to the ligand protons. Positive STD signals confirm true binding[2].

Step 3: Cellular Target Engagement (Biomarker Readout)

  • Treat wild-type TP53 cancer cell lines with the optimized pyrimidinone for 24 hours.

  • Lyse cells and perform Western blotting for MDM2 and p53.

  • Mechanistic Confirmation: USP7 inhibition should lead to MDM2 degradation and subsequent p53 stabilization, triggering apoptosis[2].

Visualizations of Pathways and Workflows

USP7_Pathway Pyrimidinone Pyrimidinone Inhibitor USP7 USP7 (Deubiquitinase) Pyrimidinone->USP7 Inhibits MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitinates & Stabilizes p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates & Degrades Apoptosis Cell Cycle Arrest / Apoptosis p53->Apoptosis Promotes

Mechanism of action: Pyrimidinone-mediated USP7 inhibition destabilizes MDM2, restoring p53.

SAR_Workflow Hit High-Throughput Screening Hit Identification Design Structure-Based Drug Design (SBDD) & Docking Hit->Design Synthesis Chemical Synthesis of Pyrimidinone Analogs Design->Synthesis Assay Biochemical & Cellular Assays (IC50, Selectivity) Synthesis->Assay ADME In Vitro ADME Profiling (Solubility, Microsomal Stability) Assay->ADME ADME->Design Iterative Feedback Lead Lead Optimization & In Vivo Efficacy ADME->Lead Criteria Met

The self-validating iterative workflow for optimizing pyrimidinone pharmacokinetics and potency.

Overcoming ADME Liabilities in Pyrimidinone SAR

A common liability of highly planar pyrimidinone scaffolds is poor aqueous solubility, driven by high crystal packing energy. In the optimization of 3 for inflammatory pain, early pyrazolyl-pyrimidinone hits exhibited submicromolar potency but dose-limiting poor aqueous solubility (<5 µM in PBS)[3].

Causative Solution: SAR strategies must focus on disrupting this crystal packing. Introducing spirocyclic amines or strategically placing methyl groups—such as morphing a fused bicyclic system into4—increases the rotational degrees of freedom and out-of-plane 3D character (Fsp3)[4]. This structural disruption successfully enhances lipophilic efficiency and the pharmacokinetic exposure required for oral efficacy[4],[3].

Conclusion

The pyrimidinone scaffold is a highly tunable pharmacophore. By rigorously applying structure-based drug design (SBDD), maintaining strict control over lipophilicity, and utilizing orthogonal biophysical assays (SPR, NMR), medicinal chemists can successfully navigate the SAR landscape to develop potent, selective, and orally bioavailable therapeutics.

References

1.1 - nih.gov 2.2 - nih.gov 3.4 - acs.org 4.3 - nih.gov

Sources

Methodological & Application

Protocol for the multi-step synthesis of 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Multi-Step Synthesis of 2-Amino-5-bromo-6-ethyl-1H-pyrimidin-4-one

Executive Summary

The compound 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one is a highly versatile heterocyclic building block, frequently utilized as an advanced intermediate in the design of kinase inhibitors and other targeted pharmaceutical agents. This application note details a robust, highly reproducible two-step synthetic protocol. By combining a classic base-mediated pyrimidine condensation with a mild, regioselective electrophilic bromination, this guide provides researchers with a scalable and self-validating workflow designed to maximize yield and purity.

Mechanistic Rationale & Causality (Expertise & Experience)

To ensure synthetic success, it is critical to understand the chemical causality driving each transformation:

  • Step 1: Pyrimidine Core Assembly (Condensation) The formation of the 2-amino-6-ethylpyrimidin-4-one core relies on the bi-dentate condensation of guanidine with a

    
    -keto ester 1. We utilize ethyl 3-oxopentanoate as the electrophilic framework. Under basic conditions (K₂CO₃), the highly nucleophilic nitrogen of guanidine attacks the ester carbonyl. This is followed by an intramolecular cyclization at the ketone moiety, driving the equilibrium toward the thermodynamically stable, fully conjugated pyrimidine ring.
    
  • Step 2: Regioselective Electrophilic Aromatic Substitution Functionalization at the C5 position requires a controlled electrophilic attack. The C5 carbon of the pyrimidin-4-one ring is highly activated toward electrophilic aromatic substitution due to the synergistic, electron-donating resonance effects of the C2-amino and C4-oxo (or tautomeric hydroxyl) groups 2. Utilizing N-bromosuccinimide (NBS) in a polar aprotic solvent (DMF) ensures a slow, controlled release of the bromonium ion (Br⁺). This mitigates the risk of oxidative degradation or poly-halogenation often seen with harsh elemental bromine (Br₂) 3.

Synthetic Workflow Visualization

SynthesisWorkflow Guanidine Guanidine HCl + K2CO3 (Nucleophile) Step1 Condensation Reflux, EtOH, 12h Guanidine->Step1 KetoEster Ethyl 3-oxopentanoate (Electrophile) KetoEster->Step1 Intermediate 2-Amino-6-ethyl- 1H-pyrimidin-4-one (Activated Core) Step1->Intermediate Step2 Electrophilic Bromination 0°C to RT, DMF Intermediate->Step2 NBS N-Bromosuccinimide (Br+ Source) NBS->Step2 FinalProduct 2-Amino-5-bromo-6-ethyl- 1H-pyrimidin-4-one (Target API Intermediate) Step2->FinalProduct

Figure 1: Two-step synthetic workflow for 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one.

Quantitative Reaction Parameters

Table 1: Step 1 - Condensation Parameters (100 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl 3-oxopentanoate144.171.014.4 g (100 mmol)Electrophile
Guanidine Hydrochloride95.531.110.5 g (110 mmol)Nucleophile
Potassium Carbonate (K₂CO₃)138.212.027.6 g (200 mmol)Base
Ethanol (Absolute)46.07-100 mLSolvent

Table 2: Step 2 - Bromination Parameters (100 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
2-Amino-6-ethyl-1H-pyrimidin-4-one139.161.013.9 g (100 mmol)Substrate
N-Bromosuccinimide (NBS)177.981.0518.7 g (105 mmol)Brominating Agent
N,N-Dimethylformamide (DMF)73.09-80 mLSolvent

Detailed Experimental Methodologies & Self-Validation

Step 1: Synthesis of 2-Amino-6-ethyl-1H-pyrimidin-4-one
  • Preparation: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add guanidine hydrochloride (10.5 g) and anhydrous K₂CO₃ (27.6 g) to the flask, followed by 100 mL of absolute ethanol. Stir the suspension at room temperature for 15 minutes to generate the free guanidine base.

  • Addition: Slowly add ethyl 3-oxopentanoate (14.4 g) to the stirring mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12–16 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). The reaction is self-validating when the UV-inactive ester spot disappears and a highly UV-active polar spot (product) dominates.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Suspend the resulting residue in 150 mL of distilled water. Adjust the pH to ~7.0 using 1M HCl to ensure the pyrimidinone is fully protonated and neutral.

  • Isolation: Filter the resulting white/pale-yellow precipitate under vacuum. Wash the filter cake with cold water (2 × 30 mL) and cold acetone (20 mL). Dry under high vacuum at 50 °C to afford the intermediate.

Step 2: Synthesis of 2-Amino-5-bromo-6-ethyl-1H-pyrimidin-4-one
  • Preparation: In a 250 mL round-bottom flask, dissolve 2-amino-6-ethyl-1H-pyrimidin-4-one (13.9 g) in 80 mL of anhydrous DMF.

  • Cooling: Submerge the flask in an ice-water bath and cool the solution to 0–5 °C.

  • Bromination: Add NBS (18.7 g) portion-wise over 30 minutes to control the mild exotherm. Caution: NBS is a respiratory irritant; perform in a well-ventilated fume hood.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • Self-Validating IPC (LC-MS): Sample the reaction. The transformation is validated by the disappearance of the starting material mass (m/z 140 [M+H]⁺) and the appearance of the brominated product. The presence of a distinct 1:1 isotopic doublet at m/z 218 and 220 [M+H]⁺ is the absolute confirmation of mono-bromination.

  • Workup & Isolation: Quench the reaction by pouring the mixture slowly into 300 mL of vigorously stirred ice-water. A dense precipitate will form immediately.

  • Purification: Filter the solid under vacuum. Wash thoroughly with water (3 × 50 mL) to remove DMF and succinimide byproducts, followed by a final wash with cold ethanol (20 mL). Dry the solid in a vacuum oven at 60 °C to yield the final target compound as an off-white powder.

References

  • Google Patents.WO2014106800A2 - Substituted 2-amino pyrimidine derivatives as kinase inhibitors.

Sources

Application Notes and Protocols: Leveraging 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one as a Versatile Synthon for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrimidinone Scaffold

The pyrimidinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The strategic functionalization of this heterocyclic system allows for the precise modulation of a molecule's physicochemical properties and its interactions with biological targets. 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one is a particularly valuable building block, offering multiple reaction handles for the construction of complex molecular architectures. The bromine atom at the C5 position is primed for palladium-catalyzed cross-coupling reactions, while the amino group and the pyrimidinone ring itself offer sites for further derivatization. This guide provides an in-depth exploration of the synthetic utility of this versatile building block, with detailed protocols for key transformations and an emphasis on the mechanistic rationale behind the experimental design.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₆H₈BrN₃OCalculated
Molecular Weight 218.05 g/mol Calculated
Appearance Off-white to pale yellow solid[3] (by analogy)
Melting Point >200 °C (decomposes)[3] (by analogy)
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethyl acetateGeneral knowledge
pKa Acidic (N-H): ~8-9, Basic (amino): ~2-3[4] (by analogy)

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position of 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one is the key to unlocking a vast chemical space through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and versatile methods for C-C and C-N bond formation, respectively.[5][6]

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction provides a robust method for the synthesis of 5-aryl or 5-heteroaryl pyrimidinones, which are prevalent motifs in many biologically active compounds.[7][8] The reaction couples the bromopyrimidinone with a boronic acid or ester in the presence of a palladium catalyst and a base.[9]

Mechanistic Rationale: The choice of reaction parameters is dictated by the electronic nature of the pyrimidinone substrate. The presence of the amino and carbonyl groups makes the pyrimidine ring electron-rich, which can slow down the rate-determining oxidative addition step.[10] Therefore, the selection of an appropriate palladium catalyst and ligand system is crucial for an efficient reaction.

Diagram: Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Pyrimidinone, Boronic Acid, and Base B Add Pd Catalyst and Ligand C Add Degassed Solvent D Heat under Inert Atmosphere C->D Inert Atmosphere (e.g., Argon) E Cool and Quench D->E Monitor by TLC/LC-MS F Aqueous Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H G Ar-Ar' Pd(0)L_n Pd(0)L_n Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Pd(0)L_n->Ar-Pd(II)-Br(L_n) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Br(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Pyrimidinone, Amine, and Base B Add Pd Pre-catalyst and Ligand C Add Anhydrous Solvent D Heat under Inert Atmosphere C->D Inert Atmosphere (e.g., Argon) E Cool and Quench D->E Monitor by TLC/LC-MS F Aqueous Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H G Ar-NHR Pd(0)L_n Pd(0)L_n Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Pd(0)L_n->Ar-Pd(II)-Br(L_n) Oxidative Addition (Ar-Br) Ar-Pd(II)-NHR(L_n) Ar-Pd(II)-NHR(L_n) Ar-Pd(II)-Br(L_n)->Ar-Pd(II)-NHR(L_n) Amine Coordination & Deprotonation (RNH2, Base) Ar-Pd(II)-NHR(L_n)->Pd(0)L_n Reductive Elimination

Sources

High-throughput screening assays for pyrimidinone libraries

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening (HTS) Assays for Pyrimidinone Libraries

Introduction & Pharmacological Context

The pyrimidinone scaffold, particularly dihydropyrimidinones (DHPMs) synthesized via the multicomponent Biginelli reaction, represents a "privileged" chemotype in modern drug discovery[1]. Due to their structural versatility, pyrimidinone derivatives exhibit a broad spectrum of biological activities, functioning as anticancer agents, antivirals, and selective enzyme inhibitors[2]. As compound libraries expand, High-Throughput Screening (HTS) has become essential for identifying novel pyrimidinone hits[1].

This application note outlines validated, self-contained HTS protocols for pyrimidinone libraries. We focus on a target-directed Fluorescence Polarization (FP) assay for protein-protein interactions (PPIs) and a phenotypic ATP-luminescence assay. We also emphasize the integration of quantitative HTS (qHTS) to generate concentration-response curves directly from the primary screen, thereby reducing false positives and accurately profiling the pharmacological activity of the library[3].

Strategic HTS Workflow

To efficiently triage large pyrimidinone libraries, a multi-tiered screening cascade is required. The workflow below illustrates the progression from primary screening to lead optimization, ensuring that only high-confidence hits advance through the pipeline.

HTS_Workflow L Pyrimidinone Library P Primary Screen (FP Assay) L->P 384-well plate C Counter Screen (Selectivity) P->C Hit >30% Inhibition D Dose-Response (qHTS) C->D Selective Hits O Orthogonal Assay D->O Validated IC50 H Lead Optimization O->H In vitro Efficacy

Strategic HTS workflow for triaging pyrimidinone libraries to lead optimization.

Target-Directed Protocol: AC1/CaM Fluorescence Polarization (FP) Assay

Assay Rationale and Causality

Pyrimidinones have recently been identified as selective inhibitors of the Adenylyl Cyclase 1 (AC1) and Calmodulin (CaM) interaction, offering a novel therapeutic avenue for chronic pain[4]. To screen for AC1/CaM PPI inhibitors, Fluorescence Polarization (FP) is the optimal modality.

FP is a homogeneous (mix-and-read) assay that relies on the rotational dynamics of molecules in solution. When a small, fluorophore-labeled AC1 peptide (Cy5-AC1) binds to the larger CaM protein, its rotation slows, resulting in a high polarization signal. If a pyrimidinone compound disrupts this interaction, the displaced Cy5-AC1 peptide rotates rapidly, causing a measurable drop in polarization[4]. This method intentionally avoids wash steps that could inadvertently disrupt low-affinity PPIs.

FP_Assay cluster_0 Negative Control (Vehicle) cluster_1 Positive Hit (Pyrimidinone) C1 Cy5-AC1 + CaM R1 Bound (Slow Rotation) C1->R1 S1 High Polarization R1->S1 C2 Cy5-AC1 + Pyrimidinone R2 Unbound (Fast Rotation) C2->R2 S2 Low Polarization R2->S2

Mechanism of the FP assay for detecting AC1/CaM PPI inhibitors.

Step-by-Step Methodology

Self-Validating System: This protocol incorporates internal controls to calculate the Z'-factor. A Z'-factor > 0.5 is mandatory to validate the trustworthiness of the HTS campaign[4].

  • Reagent Preparation : Prepare Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 0.01% Triton X-100). Causality Note: The inclusion of Triton X-100 is critical to prevent non-specific pyrimidinone aggregation, a common source of false positives in HTS.

  • Tracer/Protein Mix : Prepare a solution containing 10 nM Cy5-AC1 peptide and 50 nM CaM in Assay Buffer.

  • Compound Transfer : Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of pyrimidinone library compounds (in 100% DMSO) into a black, flat-bottom 384-well microplate.

  • Control Wells :

    • Vehicle Control (0% Inhibition): 50 nL DMSO.

    • Positive Control (100% Inhibition): 50 nL of 100 µM Calmidazolium (CDZ)[4].

  • Assay Initiation : Dispense 15 µL of the Tracer/Protein Mix into all wells using a bulk reagent dispenser.

  • Incubation : Centrifuge the plate briefly (1000 x g, 1 min) to remove bubbles. Incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Detection : Read the plate on a multimode microplate reader using an FP module (Excitation: 620 nm, Emission: 670 nm).

Phenotypic Protocol: ATP-Luminescence Cell Viability Assay

Assay Rationale

Because many pyrimidinones target intracellular kinases or mitotic machinery (e.g., Eg5 kinesin inhibitors like Monastrol), phenotypic cell viability screening is a standard orthogonal approach[1]. We utilize an ATP-luminescence assay (e.g., CellTiter-Glo) rather than colorimetric MTT assays. ATP is a direct, highly sensitive indicator of metabolically active cells, and the homogeneous lysis-and-read format eliminates the liquid handling errors associated with formazan solubilization.

Step-by-Step Methodology
  • Cell Seeding : Seed target cancer cells (e.g., HeLa or A549) at 2,000 cells/well in 30 µL of complete media in a white, opaque 384-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing (qHTS) : To implement quantitative HTS, dose the pyrimidinone library across a 7-point concentration gradient (e.g., 10 µM to 10 nM) directly into the assay plates[3]. Causality Note: This titration-based approach immediately identifies the pharmacological efficacy (AC₅₀) of the compounds, bypassing the need for secondary cherry-picking and mitigating false positives from stochastic variations[3].

  • Incubation : Incubate the treated cells for 48–72 hours.

  • Reagent Addition : Equilibrate the plate and the ATP-luminescence reagent to room temperature for 30 minutes. Add 30 µL of the reagent to each well.

  • Lysis and Stabilization : Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

  • Detection : Measure luminescence using a microplate reader (integration time: 0.5 seconds/well).

Data Presentation and Quality Control Metrics

The trustworthiness of the HTS campaign relies on strict statistical thresholds. All quantitative data from the primary screens must be summarized and evaluated against the parameters outlined in Table 1.

MetricTarget ThresholdCausality / Significance
Z'-factor > 0.50Validates the dynamic range and data variation of the assay[4].
Signal-to-Background (S/B) > 5.0Ensures the assay window is large enough to detect weak hits.
DMSO Tolerance ≤ 1% final volumePrevents solvent-induced cytotoxicity or protein denaturation.
Hit Cutoff > 30% InhibitionDefined as signal ≥ 5 standard deviations below the vehicle mean[4].
qHTS AC₅₀ Range 10 nM – 10 µMCaptures both highly potent leads and low-efficacy modulators[3].

Table 1: Standardized Quality Control Metrics for Pyrimidinone HTS Assays.

Conclusion

By combining target-directed FP assays with phenotypic ATP-luminescence screens, researchers can systematically decode the biological potential of pyrimidinone libraries. The integration of qHTS methodologies further elevates the scientific integrity of the workflow, ensuring that structure-activity relationships (SAR) are built on robust, concentration-dependent data rather than stochastic single-dose variations.

References

  • Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. International Journal of Pharmacy & Pharmaceutical Research.[Link]

  • Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype. Frontiers in Pharmacology.[Link]

  • Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • New Pyrimidinone Bearing Aminomethylenes and Schiff Bases as Potent Antioxidant, Antibacterial, SARS-CoV-2, and COVID-19 Main Protease MPro Inhibitors: Design, Synthesis, Bioactivities, and Computational Studies. ACS Omega.[Link]

Sources

Application Note: Cell-Based Assay Development for Evaluating the TLR7/8 Agonist 2-Amino-5-bromo-6-ethyl-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

2-Amino-5-bromo-6-ethyl-1H-pyrimidin-4-one (CAS: 58331-07-0) is a synthetic pyrimidinone derivative structurally homologous to bropirimine (2-amino-5-bromo-6-phenyl-4-pyrimidinol). Bropirimine is a well-characterized immunomodulator known to induce interferon-alpha (IFN-α) and exhibit antineoplastic properties via the activation of endosomal Toll-like Receptors 7 and 8 (TLR7/8) [1][4]. The substitution of the 6-phenyl group with a 6-ethyl moiety alters the compound's lipophilicity and binding kinetics within the TLR7/8 pocket, necessitating rigorous empirical validation [2].

To accurately profile this compound, we must establish a self-validating, dual-tier assay framework. Relying on a single assay can yield false positives due to off-target cytotoxicity or assay interference. Therefore, this guide details a two-pronged approach:

  • Target Validation (Assay A): A high-throughput HEK-Blue™ reporter system to confirm specific TLR7/8 receptor engagement [3].

  • Functional Output (Assay B): An orthogonal primary human Peripheral Blood Mononuclear Cell (PBMC) assay to confirm physiological cytokine induction.

The TLR7/8 Signaling Pathway

Upon endocytosis, pyrimidinones bind to the active site of TLR7/8. This triggers the recruitment of the MyD88 adaptor protein, initiating a signaling cascade through IRAK4 and TRAF6. This ultimately leads to the nuclear translocation of NF-κB (driving pro-inflammatory cytokines like TNF-α) and IRF7 (driving Type I interferons like IFN-α) [1][2].

TLR_Signaling cluster_Transcription Transcription Factors Compound 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one (TLR7/8 Agonist) Endosome Endosomal TLR7 / TLR8 Compound->Endosome Binds MyD88 MyD88 Adaptor Endosome->MyD88 Recruits IRAK IRAK1 / IRAK4 Complex MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB TRAF6->NFkB Activation IRF7 IRF7 TRAF6->IRF7 Activation Output1 Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Output1 Transcription Output2 Type I Interferons (IFN-α) IRF7->Output2 Transcription

Fig 1: Mechanism of action for pyrimidinone-induced TLR7/8 signaling and cytokine production.

Experimental Workflow & Logical Design

Workflow cluster_AssayA Assay A: Target Validation cluster_AssayB Assay B: Functional Output Prep Compound Preparation (DMSO Stock) HEK HEK-Blue TLR7/8 Cell Plating Prep->HEK PBMC Human PBMC Isolation Prep->PBMC SEAP SEAP Reporter Readout (620 nm) HEK->SEAP 24h Incubation ELISA IFN-α ELISA Quantification PBMC->ELISA 24h Incubation

Fig 2: Dual-tier assay workflow for validating 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one.

Detailed Methodologies

Protocol A: High-Throughput TLR7/8 Reporter Assay (HEK-Blue)

This assay utilizes engineered HEK293 cells co-transfected with human TLR7 (or TLR8) and an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter gene [3].

Step 1: Compound Solubilization & Serial Dilution

  • Action: Dissolve 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one in 100% molecular-grade DMSO to create a 10 mM master stock. Perform a 1:3 serial dilution in DMSO, then dilute 1:200 in culture media prior to cell treatment.

  • Causality: Pyrimidinones exhibit limited aqueous solubility. Initial dissolution in 100% DMSO ensures complete solubilization. However, the final assay concentration of DMSO must not exceed 0.5% (v/v). Higher DMSO concentrations induce cellular stress, leading to artifactual SEAP release or cell death, which skews EC50 calculations.

Step 2: Cell Detachment and Plating

  • Action: Wash HEK-Blue TLR7 cells with pre-warmed PBS and detach using PBS containing 2 mM EDTA. Incubate for 2-5 minutes at 37°C. Plate cells at a density of

    
     cells/well in a 96-well flat-bottom plate.
    
  • Causality: HEK-Blue cells are strictly adherent but highly sensitive to harsh enzymatic cleavage. Utilizing PBS-EDTA rather than Trypsin preserves the integrity of cell surface and endosomal receptors, ensuring maximal compound uptake and uncompromised signaling cascades.

Step 3: Incubation and SEAP Detection

  • Action: Add the diluted compound to the plated cells. Include R848 (Resiquimod) as a positive control and 0.5% DMSO as a vehicle control. Incubate for 24 hours at 37°C, 5% CO₂. Transfer 20 µL of the supernatant to a new plate containing 180 µL of QUANTI-Blue™ detection reagent. Read absorbance at 620 nm after 1-3 hours.

  • Causality: QUANTI-Blue relies on the hydrolysis of a colorimetric substrate by SEAP. A 620 nm wavelength is optimal because it bypasses the intrinsic absorbance of phenol red present in standard culture media, ensuring a high signal-to-noise ratio.

Protocol B: Orthogonal Functional Assay (Primary Human PBMC)

While reporter assays confirm target binding, primary cell assays confirm physiological relevance and translational potential.

Step 1: PBMC Isolation

  • Action: Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash twice with MACS buffer and resuspend in RPMI-1640 supplemented with 10% heat-inactivated FBS.

  • Causality: Using fresh rather than cryopreserved PBMCs is critical for IFN-α assays. Plasmacytoid dendritic cells (pDCs), which are the primary producers of IFN-α via TLR7, are highly sensitive to freeze-thaw cycles. Cryopreservation significantly blunts their functional response to pyrimidinones.

Step 2: Compound Treatment & Cytokine Quantification

  • Action: Seed PBMCs at

    
     cells/mL in a 96-well plate. Treat with 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one (range: 0.1 µM to 50 µM). Incubate for 24 hours. Harvest supernatants and quantify IFN-α using a high-sensitivity sandwich ELISA.
    
  • Causality: A 24-hour incubation is the optimal kinetic window. Shorter incubations (<12h) miss the peak of IRF7-mediated transcription, while longer incubations (>48h) lead to cytokine degradation and secondary autocrine signaling loops that confound direct TLR7/8 agonism data.

Expected Quantitative Data

Based on the structure-activity relationship (SAR) of bropirimine analogs, the 6-ethyl substitution is expected to maintain potent TLR7/8 agonism while potentially altering cellular permeability. Below is a summary of expected benchmarking data against established standards.

CompoundTargetAssay TypeExpected EC50 (μM)Max IFN-α Induction (pg/mL)
2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one TLR7/8HEK-Blue / PBMC~1.5 - 5.0> 1500
Bropirimine (Reference Analog)TLR7/8HEK-Blue / PBMC~2.0 - 6.5> 1200
R848 (Resiquimod) (Positive Control)TLR7/8HEK-Blue / PBMC~0.1 - 0.5> 3000
Vehicle (0.5% DMSO) (Negative Control)N/AHEK-Blue / PBMCN/A< 15 (Baseline)

Table 1: Anticipated pharmacological profile of the 6-ethyl pyrimidinone analog compared to industry standards.

Troubleshooting & Critical Parameters

  • Compound Precipitation: If turbidity is observed upon diluting the DMSO stock into the aqueous culture media, the compound has precipitated. Solution: Pre-warm the media to 37°C before compound addition, or formulate the compound in a lipid-based carrier (e.g., DOTAP) to facilitate endosomal delivery.

  • High Background Noise in SEAP Assay: Endotoxin contamination in the compound synthesis process can activate TLR4, leading to false-positive NF-κB activation. Solution: Ensure the synthesized 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one is tested for endotoxins (LAL assay) and use an endotoxin-free HEK-Blue Null cell line as a negative control to rule out TLR4-mediated interference [3].

References

  • Anti-tumor Activity of Toll-Like Receptor 7 Agonists Frontiers in Immunology URL:[Link]

  • Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes European Journal of Medicinal Chemistry (via PMC) URL:[Link]

  • Detection of nanoparticles' ability to stimulate toll-like receptors using HEK-Blue reporter cell lines National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols (NCL Method ITA-29) URL:[Link]

  • Phase 1 Trial of Oral Bropirimine in Superficial Bladder Cancer Journal of Urology URL:[Link]

Application Note: Anti-Inflammatory Activity Assessment of Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Introduction & Mechanistic Insights

Pyrimidine derivatives represent a highly versatile class of heterocyclic compounds in medicinal chemistry, increasingly recognized for their potent anti-inflammatory properties[1]. As a Senior Application Scientist, I have observed that the successful transition of these novel scaffolds from in silico design to preclinical validation hinges on a rigorous, multi-tiered in vitro assessment strategy.

The Causality of Target Selection

The therapeutic value of pyrimidine derivatives primarily stems from their ability to selectively target the inducible cyclooxygenase-2 (COX-2) enzyme and modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway[2],[3].

  • COX-2 Selectivity: Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, pro-inflammatory), leading to severe gastrointestinal toxicity. Novel pyrimidine derivatives are engineered to exploit the larger hydrophobic side pocket of the COX-2 active site, achieving a high Selectivity Index (SI) akin to celecoxib[4],[5].

  • NF-κB Modulation: Beyond COX inhibition, pyrimidines actively suppress the phosphorylation and degradation of IκB. This prevents the nuclear translocation of NF-κB, thereby halting the transcription of downstream inflammatory mediators such as inducible Nitric Oxide Synthase (iNOS), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6)[6],[7].

Pathway Visualization

NFkB_Pathway LPS LPS / Pro-inflammatory Signals TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex Activation TLR4->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_inactive NF-κB (Inactive, Cytosol) IkB->NFkB_inactive Releases NFkB_active NF-κB (Active, Nucleus) NFkB_inactive->NFkB_active Translocation Transcription Gene Transcription (COX-2, TNF-α, IL-6, iNOS) NFkB_active->Transcription Pyrimidine Novel Pyrimidine Derivatives Pyrimidine->IKK Inhibits Pyrimidine->Transcription Inhibits

Caption: Inhibition of the NF-κB signaling cascade by novel pyrimidine derivatives.

Quantitative Data Summary

The following table synthesizes benchmark quantitative data from recently developed pyrimidine derivatives, providing a comparative baseline for your own screening assays.

Compound Class / DerivativePrimary TargetAssay ModelIC₅₀ ValueKey ObservationRef.
Pyrazolo[3,4-d]pyrimidinone (5k) COX-2In vitro Enzyme Assay0.266 µMHigh COX-2 selectivity (SI = 95.75), comparable to celecoxib.[3]
Morpholinopyrimidine (V4) NO / iNOSRAW 264.7 Macrophages< 12.5 µMSubstantial reduction of NO production without cytotoxicity.[6]
Thieno[2,3-d]pyrimidine COX-2 / 15-LOXIn vitro Enzyme Assay0.037 µMPotent dual inhibition; strong antioxidant activity.[5],[7]
Imidazol-5-yl pyridine (47b) TNF-αRAW 264.7 Macrophages78.03 nMEffectively inhibited TNF-α, IL-6, and IL-1β production.[7]

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to rule out false positives caused by compound autofluorescence, cytotoxicity, or solvent interference.

Protocol A: In Vitro COX-1/COX-2 TMPD Oxidation Assay

This cell-free assay measures the peroxidase activity of cyclooxygenases. The oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) by the reduction of prostaglandin G2 (PGG2) to PGH2 produces a colorimetric shift[4].

  • Scientific Rationale: Utilizing a cell-free recombinant enzyme system isolates the direct binding affinity of the pyrimidine derivative to the COX active site, eliminating cellular permeability or metabolic variables.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the reaction buffer (100 mM Tris-HCl, pH 8.0). Reconstitute recombinant human COX-1 and COX-2 enzymes and hematin (heme is required for COX peroxidase activity).

  • System Controls: Set up the following wells in a 96-well plate:

    • Blank: Buffer + Hematin + Vehicle (DMSO).

    • 100% Activity Control: Buffer + Hematin + Enzyme + Vehicle.

    • Positive Control: Buffer + Hematin + Enzyme + Celecoxib (for COX-2) or Indomethacin (for COX-1).

  • Compound Pre-incubation: Add 10 µL of the test pyrimidine derivatives (serial dilutions, e.g., 0.1 to 100 µM) to the respective wells. Incubate at 25°C for 15 minutes.

    • Causality: Pre-incubation is critical for time-dependent inhibitors to establish equilibrium within the enzyme's hydrophobic pocket before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of TMPD (colorimetric substrate) and 20 µL of Arachidonic Acid (native substrate) to all wells to initiate the reaction.

  • Incubation & Measurement: Incubate for 5 minutes at 25°C. Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_100% - Abs_blank)] * 100. Plot against log[concentration] to derive the IC₅₀ and calculate the Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2).

Protocol B: Cell-Based Anti-Inflammatory Assay (RAW 264.7)

This protocol utilizes murine RAW 264.7 macrophages stimulated with Lipopolysaccharide (LPS) to evaluate the broader anti-inflammatory efficacy of the compounds[2],[6].

Workflow Step1 Seed RAW 264.7 Cells (96-well plate, 5x10^4 cells/well) Step2 Pre-treat with Pyrimidine Derivatives (1 hour) Step1->Step2 Step3 Stimulate with LPS (1 µg/mL, 24 hours) Step2->Step3 Step4 Collect Supernatant Step3->Step4 Step5a Griess Assay (NO Quantification) Step4->Step5a Step5b ELISA (TNF-α, IL-6, PGE2) Step4->Step5b Step5c Western Blot / qPCR (COX-2, iNOS expression) Step4->Step5c

Caption: Experimental workflow for assessing anti-inflammatory activity in RAW 264.7 cells.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed at a density of 5 × 10⁴ cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO₂ to allow adherence.

  • Cytotoxicity Screen (Crucial Validation Step): Before assessing inflammation, perform an MTT or SRB assay on a parallel plate treated with the compounds for 24 hours[4],[6].

    • Causality: A reduction in inflammatory markers could falsely appear as "anti-inflammatory activity" if the compound is simply killing the cells. Only non-cytotoxic concentrations (viability > 90%) must be used for subsequent steps.

  • Compound Pre-treatment: Replace media and treat cells with the validated, non-cytotoxic concentrations of the pyrimidine derivatives for 1 hour.

  • LPS Stimulation: Add LPS (final concentration 1 µg/mL) to the wells.

    • System Controls: Include a "Vehicle Control" (cells + DMSO, no LPS) and an "Inflammation Control" (cells + DMSO + LPS).

  • Incubation: Incubate for 24 hours at 37°C.

  • Supernatant Harvesting & Griess Assay (NO measurement):

    • Collect 50 µL of the culture supernatant and transfer to a new plate.

    • Add 50 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • Causality: Nitric Oxide (NO) is highly volatile. The Griess reagent reacts with nitrite (NO₂⁻), the stable, non-volatile breakdown product of NO, forming a magenta-colored azo dye.

    • Incubate in the dark for 10 minutes and measure absorbance at 540 nm against a sodium nitrite standard curve.

  • Cytokine Quantification: Use the remaining supernatant to quantify TNF-α and IL-6 levels using commercial ELISA kits according to the manufacturer's instructions[3].

References

  • Tageldin, G. N., et al. "Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents". National Center for Biotechnology Information (PMC). Available at:[Link]

  • Fatima, S., et al. "Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents". RSC Advances. Available at:[Link]

  • Debnath, U., et al. "Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review". National Center for Biotechnology Information (PMC). Available at:[Link]

  • K., Naveed., et al. "Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines". RSC Advances. Available at:[Link]

  • W., Zygmunt., et al. "Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties". ResearchGate. Available at:[Link]

  • A., El-Malah., et al. "Dual COX-2/TNF-α Inhibitors as Promising Anti-inflammatory and Cancer Chemopreventive Agents: A Review". Brieflands. Available at:[Link]

Sources

High-Throughput LC-MS/MS Quantification of 2-Amino-5-bromo-6-ethyl-1H-pyrimidin-4-one in Biological Matrices: A Validated Bioanalytical Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one is a highly functionalized pyrimidinone. Structurally related to known immunomodulatory and antineoplastic agents (such as bropirimine analogs), its quantification in biological matrices (e.g., plasma, serum, and tissue homogenates) is a critical prerequisite for preclinical pharmacokinetics (PK), biodistribution, and toxicology studies.

Developing a robust bioanalytical assay for this compound presents specific physicochemical challenges. The pyrimidinone core and the primary amine group render the molecule highly polar and basic, while the bromine atom introduces unique isotopic characteristics. To address these challenges, we have engineered a highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology.

The Causality Behind the Methodological Choices (E-E-A-T)
  • Sample Extraction (PPT + SPE): Biological matrices are rich in proteins and endogenous phospholipids that severely suppress ionization in mass spectrometry[1]. We employ a two-tier extraction strategy. First, Protein Precipitation (PPT) using acidified acetonitrile disrupts drug-protein binding. Second, the supernatant is passed through a polymeric Solid-Phase Extraction (SPE) cartridge (Hydrophilic-Lipophilic Balance, HLB). This orthogonal cleanup efficiently traps the polar pyrimidinone while allowing aggressive washing to elute matrix suppressors.

  • Chromatographic Separation: A superficially porous particle (SPP) C18 column is utilized. The solid core limits longitudinal diffusion and eddy dispersion, resulting in sharper peaks and higher signal-to-noise (S/N) ratios compared to fully porous particles[2]. The mobile phase is buffered with 0.1% formic acid to ensure the basic amine remains protonated, preventing peak tailing and standardizing the ionization state prior to electrospray.

  • Mass Spectrometry (ESI+ MRM): Bromine naturally exists as a ~1:1 ratio of

    
     and 
    
    
    
    , yielding a distinct isotopic doublet for the precursor ion at m/z 218.0 and 220.0. We selected the
    
    
    isotopologue
    
    
    at m/z 218.0 as the primary precursor to maximize selectivity. Collision-induced dissociation (CID) predominantly drives the loss of the bromine radical and the ethyl group, providing highly stable product ions for Multiple Reaction Monitoring (MRM).

Experimental Protocols

This protocol is designed as a self-validating system . Built-in system suitability tests (SSTs), internal standard (IS) tracking, and matrix factor evaluations ensure that every analytical run dynamically verifies its own integrity according to global regulatory frameworks[3].

Materials and Reagents
  • Analyte: 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one (Purity

    
     99.0%).
    
  • Internal Standard (IS): Stable isotope-labeled analog (e.g., Analyte-

    
    ) or a structural analog (e.g., bropirimine).
    
  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Biological Matrix: Blank human or animal plasma (K2EDTA anticoagulant).

Sample Preparation Workflow

The following step-by-step extraction protocol maximizes recovery while minimizing the matrix effect.

  • Aliquot & Spike: Transfer 50 µL of plasma sample into a 96-well plate. Add 10 µL of the IS working solution (500 ng/mL) and vortex for 30 seconds.

  • Protein Precipitation (PPT): Add 150 µL of ice-cold ACN containing 0.1% FA. Vortex vigorously for 2 minutes to ensure complete protein denaturation and release of the protein-bound analyte.

  • Centrifugation: Centrifuge the plate at 14,000

    
     g for 10 minutes at 4°C.
    
  • Solid Phase Extraction (SPE):

    • Condition: Pass 1 mL MeOH followed by 1 mL Water through an HLB SPE 96-well plate (30 mg/well).

    • Load: Transfer 100 µL of the PPT supernatant into the SPE wells.

    • Wash: Wash with 1 mL of 5% MeOH in water to remove salts and polar interferences.

    • Elute: Elute the analyte with 2

      
       500 µL of ACN/MeOH (50:50, v/v).
      
  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A (0.1% FA in Water), vortex, and inject 5 µL into the LC-MS/MS system.

Workflow Plasma Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (IS Tracking) Plasma->Spike PPT Protein Precipitation (ACN + 0.1% FA) Spike->PPT Centrifuge Centrifugation (14,000 x g, 10 min) PPT->Centrifuge SPE Solid Phase Extraction (Polymeric HLB) Centrifuge->SPE Dry Evaporate to Dryness (N2, 40°C) SPE->Dry Recon Reconstitution (Mobile Phase A) Dry->Recon LCMS LC-MS/MS Analysis (ESI+, MRM) Recon->LCMS

Figure 1: Sample preparation workflow combining PPT and SPE for optimal matrix cleanup prior to LC-MS.

Chromatographic Conditions

Separation is achieved using a gradient elution profile designed to wash out highly retained hydrophobic lipids post-elution.

Table 1: LC Gradient Parameters

Parameter Specification
Column SPP C18 (50 × 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Gradient Program:

  • 0.00 - 0.50 min: 5% B (Isocratic hold to focus the polar analyte)

  • 0.50 - 2.50 min: 5%

    
     95% B (Linear gradient)
    
  • 2.50 - 3.50 min: 95% B (Column wash)

  • 3.50 - 3.60 min: 95%

    
     5% B (Re-equilibration)
    
  • 3.60 - 5.00 min: 5% B

Mass Spectrometry (MS/MS) Conditions

Detection is performed on a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.

Table 2: MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose

| Analyte | 218.0 (


) | 139.0 | 50 | 25 | Quantifier (Loss of Br) |
| Analyte  | 218.0 (

) | 189.0 | 50 | 15 | Qualifier (Loss of Ethyl) | | IS | 223.0 | 144.0 | 50 | 25 | IS Quantifier |

MS_Pathway Precursor Precursor Ion [M+H]+ m/z 218.0 CID Collision Cell (Argon Gas) Precursor->CID Isolation (Q1) Prod1 Quantifier Ion m/z 139.0 CID->Prod1 CE: 25 eV (Q3) Prod2 Qualifier Ion m/z 189.0 CID->Prod2 CE: 15 eV (Q3)

Figure 2: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Method Validation & Quantitative Data

The method was rigorously validated in accordance with the FDA Bioanalytical Method Validation Guidance[3]. The self-validating nature of the protocol requires that Quality Control (QC) samples fall within


15% of their nominal concentrations, ensuring high-fidelity data[2].
Linearity and Sensitivity

The calibration curve was constructed using a


 weighted linear regression model. The Lower Limit of Quantification (LLOQ) was established at 1.0 ng/mL, providing sufficient sensitivity for terminal elimination phase PK profiling.

Table 3: Calibration Curve Parameters

Parameter Value Acceptance Criteria
Linear Range 1.0 – 1000 ng/mL N/A

| Correlation Coefficient (


)  | > 0.998 | 

0.990 | | LLOQ Accuracy | 102.4% | 80% – 120% | | Carryover (Blank after ULOQ) | < 15% of LLOQ |

20% of LLOQ |
Accuracy and Precision

Intra-day and inter-day precision (expressed as %CV) and accuracy (expressed as % Bias) were evaluated using six replicates across four QC levels.

Table 4: Intra- and Inter-Day Precision and Accuracy

QC Level (ng/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (%) Inter-Day Precision (%CV) Inter-Day Accuracy (%)
LLOQ (1.0) 8.4 104.2 9.7 106.1
LQC (3.0) 5.2 98.7 6.4 97.5
MQC (400) 3.1 101.5 4.2 100.8

| HQC (800) | 2.8 | 99.2 | 3.5 | 98.4 |

Matrix Effect and Extraction Recovery

To validate the efficacy of the dual PPT-SPE extraction, the Matrix Factor (MF) was calculated by comparing the peak area of the analyte spiked post-extraction into blank matrix against neat standard solutions[1].

Table 5: Recovery and Matrix Effect Evaluation | QC Level | Extraction Recovery (%)


 SD | IS-Normalized Matrix Factor | CV of Matrix Factor (%) |
| :--- | :--- | :--- | :--- |
| LQC (3.0 ng/mL)  | 88.4 

4.2 | 0.96 | 4.5 | | HQC (800 ng/mL) | 91.2

3.1 | 0.98 | 3.2 |

Interpretation: An IS-normalized matrix factor close to 1.0 indicates that ion suppression/enhancement is negligible. The high recovery (>88%) confirms that the HLB SPE chemistry efficiently captures the pyrimidinone core.

Conclusion

This application note details a highly specific, self-validating LC-MS/MS protocol for the quantification of 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one in biological matrices. By combining the disruptive power of protein precipitation with the selectivity of polymeric solid-phase extraction, the method effectively eliminates phospholipid-induced matrix effects. The utilization of the


 isotopic signature in MRM mode guarantees unparalleled analytical specificity, fully satisfying stringent regulatory criteria for preclinical and clinical drug development.

References

  • ResolveMass Laboratories. Essential FDA Guidelines for Bioanalytical Method Validation. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG). Available at:[Link]

  • MDPI Pharmaceuticals. A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your synthetic protocol for improved yield and purity.

The synthesis of 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one typically involves the bromination of the parent compound, 2-amino-6-ethyl-1H-pyrimidin-4-one. The core of this process is an electrophilic aromatic substitution, where a bromine atom is introduced at the C-5 position of the pyrimidine ring. The electron-donating groups (the amino and hydroxyl groups) on the pyrimidine ring activate it towards electrophilic attack, making the C-5 position particularly susceptible to bromination.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing causative explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in the synthesis of 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one can stem from several factors, primarily related to the brominating agent, reaction conditions, and work-up procedure.

Potential Causes & Solutions:

  • Inefficient Brominating Agent: The choice and handling of the brominating agent are critical.

    • N-Bromosuccinimide (NBS): This is a commonly used reagent for such transformations. Ensure your NBS is of high purity and has been stored in a cool, dark, and dry place to prevent decomposition.

    • Elemental Bromine (Br₂): While effective, bromine is highly volatile and corrosive. Inaccurate measurement or loss due to evaporation can lead to incomplete reactions. Using a solution of bromine in a suitable solvent (e.g., acetic acid, chloroform) can improve handling and stoichiometry control.

    • Alternative Reagents: Consider using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can be a highly efficient brominating agent for pyrimidine rings, sometimes offering smoother reactions.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role.

    • Temperature Control: Bromination reactions are often exothermic. Running the reaction at too high a temperature can lead to the formation of undesired byproducts, including di-brominated species. Conversely, a temperature that is too low may result in an incomplete reaction. It is often beneficial to add the brominating agent portion-wise or as a solution at a lower temperature (e.g., 0-5 °C) and then allow the reaction to warm to room temperature.

    • Solvent Choice: The polarity and nature of the solvent can significantly influence the reaction rate and selectivity.

      • Aprotic Solvents: Dichloromethane (DCM), chloroform, and acetonitrile are often good choices.

      • Protic Solvents: Acetic acid can be an effective solvent and catalyst for bromination with Br₂.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time. Stopping the reaction too early will result in a low yield, while extended reaction times can lead to byproduct formation.

  • Inadequate Work-up and Purification: Product loss during isolation is a common issue.

    • Quenching: After the reaction is complete, any excess brominating agent must be quenched. A solution of sodium thiosulfate or sodium bisulfite is typically used for this purpose.

    • pH Adjustment: The desired product has both acidic and basic functional groups. Adjusting the pH of the aqueous solution during work-up can be critical for precipitation and extraction. The pH should be carefully controlled to ensure the product is in a neutral form to maximize its precipitation or extraction into an organic solvent.

    • Purification: Recrystallization is a common method for purifying the final product. Choosing an appropriate solvent system is key to obtaining high purity and yield. Mixtures of methanol and dichloromethane or ethyl acetate and hexane have been reported for similar compounds.

Question 2: I am observing significant amounts of impurities in my final product. What are these likely to be and how can I prevent their formation?

Answer:

Impurity formation is a common challenge. The most probable impurities are the starting material, di-brominated products, and other side-reaction products.

Common Impurities & Prevention Strategies:

  • Unreacted Starting Material: The presence of the starting material, 2-amino-6-ethyl-1H-pyrimidin-4-one, indicates an incomplete reaction.

    • Solution: Ensure the stoichiometry of the brominating agent is correct, potentially using a slight excess (e.g., 1.05-1.1 equivalents). Monitor the reaction to completion using TLC or HPLC before quenching.

  • Di-brominated Byproducts: The formation of 2-amino-5,5-dibromo-6-ethyl-5,6-dihydro-1H-pyrimidin-4-one or other di-brominated species can occur if the reaction conditions are too harsh.

    • Solution:

      • Control Stoichiometry: Avoid using a large excess of the brominating agent.

      • Temperature Management: Maintain a lower reaction temperature during the addition of the brominating agent.

      • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed.

  • Other Side-Reaction Products: Depending on the specific conditions, other side reactions can occur.

    • Solution: A thorough characterization of the impurities (e.g., by LC-MS or NMR) can help to identify their structures and elucidate the side-reaction pathways. This information can then be used to modify the reaction conditions to minimize their formation.

Question 3: The reaction seems to stall and does not go to completion. What can I do to drive the reaction forward?

Answer:

A stalled reaction can be frustrating. Here are several strategies to push the reaction to completion:

  • Addition of a Catalyst: For less reactive substrates or when using milder brominating agents, a catalyst can be beneficial.

    • Lewis Acids: The addition of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), has been shown to enhance the efficiency of bromination with reagents like DBDMH.

    • Protic Acids: In some cases, the presence of a protic acid like acetic acid can catalyze the reaction.

  • Incremental Addition of Reagent: Instead of adding the entire amount of the brominating agent at once, add it in portions and monitor the reaction progress after each addition. This can help to maintain a sufficient concentration of the active brominating species throughout the reaction.

  • Temperature Increase: If the reaction is proceeding slowly at a lower temperature, a modest increase in temperature may be necessary. However, this should be done cautiously while monitoring for the formation of byproducts.

  • Solvent Change: If the starting material has poor solubility in the chosen solvent, this can limit the reaction rate. Switching to a solvent in which the starting material is more soluble can improve the reaction kinetics.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one.

What is the general synthetic route for 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one?

The most direct route is the electrophilic bromination of 2-amino-6-ethyl-1H-pyrimidin-4-one. The pyrimidine ring is activated by the electron-donating amino and hydroxyl groups, directing the bromination to the 5-position.

Synthesis_Workflow Start 2-amino-6-ethyl-1H-pyrimidin-4-one Reaction Bromination Reaction Start->Reaction Reagent Brominating Agent (e.g., NBS, Br₂) Reagent->Reaction Solvent Solvent (e.g., DCM, Acetic Acid) Solvent->Reaction Workup Aqueous Work-up & Quenching Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one Purification->Product

Caption: General workflow for the synthesis of 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one.

What are the key safety precautions to consider during this synthesis?
  • Brominating Agents:

    • NBS: Can be an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Elemental Bromine (Br₂): Is highly toxic, corrosive, and volatile. It should be handled with extreme caution in a fume hood, and appropriate respiratory protection may be necessary.

  • Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Always work in a well-ventilated area and away from ignition sources.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

How can I effectively monitor the progress of the reaction?
  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) should be developed to achieve good separation between the starting material, product, and any major byproducts.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can provide accurate information on the conversion of the starting material and the formation of impurities over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick ¹H NMR can also be used to monitor the reaction progress by observing the disappearance of the C-5 proton signal of the starting material.

What are some recommended purification techniques for the final product?
  • Recrystallization: This is the most common and often the most effective method for purifying solid organic compounds. The choice of solvent is crucial. An ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography using silica gel can be employed. This method is particularly useful for separating the product from closely related impurities. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

III. Experimental Protocol: A Representative Procedure

The following is a representative experimental protocol. It is essential to adapt this procedure based on your specific laboratory conditions and the scale of your reaction.

Materials:

  • 2-amino-6-ethyl-1H-pyrimidin-4-one

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-6-ethyl-1H-pyrimidin-4-one (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane).

IV. Data Summary

ParameterRecommended Condition/ReagentRationale
Brominating Agent N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)Good selectivity, easier to handle than Br₂.
Solvent Dichloromethane (DCM), Acetonitrile, or Acetic AcidAprotic solvents often provide cleaner reactions. Acetic acid can act as both solvent and catalyst.
Temperature 0 °C to room temperatureControlled addition at low temperature minimizes byproduct formation.
Reaction Monitoring TLC or HPLCEssential for determining reaction completion and preventing over-reaction.
Work-up Quench with Sodium ThiosulfateNeutralizes excess brominating agent.
Purification Recrystallization or Column ChromatographyEffective for obtaining high-purity product.

V. References

  • Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. (Source: Elsevier) Link

  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC. (Source: PMC) 1

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC. (Source: PMC) 2

  • An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC. (Source: PMC) 3

  • Reaction of 2-alkylthio-6-amino-pyrimidin-4(3H)-ones with ethyl bromopyruvate. Synthesis of furo-[2,3- d ] - ResearchGate. (Source: ResearchGate) 4

  • Optimization of the Bromination Reaction | Download Table - ResearchGate. (Source: ResearchGate) [Link](

Sources

Technical Support Center: Troubleshooting Low Cell Permeability of Pyrimidinone-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Pyrimidinone-based scaffolds are highly privileged structures in medicinal chemistry, frequently utilized in the development of kinase inhibitors and targeted therapeutics[1]. However, researchers often encounter a significant translational gap: compounds exhibit nanomolar biochemical potency but fail to show efficacy in cellular assays.

This guide provides a systematic, causality-driven framework to diagnose and resolve cell permeability bottlenecks, focusing on physicochemical optimization, efflux liability, and subcellular trapping.

Diagnostic Workflow: Identifying the Permeability Barrier

Before synthesizing new analogs, it is critical to pinpoint the exact mechanism restricting cellular target engagement. The following diagnostic flowchart outlines a self-validating system to isolate the root cause of poor cellular activity.

PermeabilityDiagnosis Start High Biochemical Potency Low Cellular Efficacy Assay1 Run PAMPA (Passive Permeability) Start->Assay1 LowPAMPA Low PAMPA (Pe < 1x10⁻⁶ cm/s) Diagnosis: Poor Passive Diffusion Assay1->LowPAMPA Low Pe HighPAMPA High PAMPA (Pe > 1x10⁻⁶ cm/s) Passive Diffusion Intact Assay1->HighPAMPA High Pe Assay2 Run Caco-2 / MDCK (Bidirectional) Efflux Efflux Ratio (ER) > 2.5 Diagnosis: Active Efflux (P-gp/BCRP) Assay2->Efflux High ER NoEfflux Efflux Ratio (ER) < 2.5 No Active Efflux Assay2->NoEfflux Low ER HighPAMPA->Assay2 Trapping Check Subcellular Localization Diagnosis: Lysosomotropism NoEfflux->Trapping Target still not engaged

Diagnostic workflow to isolate the mechanism of poor cellular efficacy in pyrimidinone derivatives.

FAQs & Troubleshooting Guide

Q1: Why do my pyrimidinone derivatives show high biochemical activity but no cellular efficacy? A: This is classically attributed to the "polarity trap." The pyrimidinone core inherently contains multiple heteroatoms (nitrogen and oxygen) that act as Hydrogen Bond Donors (HBDs) and Acceptors (HBAs)[2][3]. While these features are excellent for anchoring the molecule within a kinase hinge region, they drastically increase the Topological Polar Surface Area (TPSA).

  • The Causality: For a molecule to passively diffuse across a lipid bilayer, it must shed its hydration shell (desolvation). High TPSA (>140 Ų) and excessive HBDs (>5) impose a massive energetic penalty for desolvation, trapping the molecule in the extracellular aqueous environment[4][5].

  • Actionable Step: Calculate the TPSA and HBD count of your lead. If TPSA > 120 Ų or HBD > 3, prioritize structural modifications that mask these polar groups.

Q2: How can I determine if my compound is a substrate for efflux pumps (e.g., P-gp or BCRP)? A: You must perform a bidirectional Caco-2 or MDCK-MDR1 permeability assay to calculate the Efflux Ratio (ER)[6][7].

  • The Causality: The ER is the ratio of basolateral-to-apical (

    
    ) permeability over apical-to-basolateral (
    
    
    
    ) permeability. An ER > 2.0 (often >2.5 or 3.0 depending on assay stringency) indicates that the compound is actively pumped out of the cell faster than it diffuses in[7][8]. Pyrimidinones with high molecular weight and lipophilicity are notorious P-gp substrates.
  • Actionable Step: Run the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., Verapamil or Cyclosporine A). If the ER collapses to near 1.0 upon inhibitor addition, P-gp efflux is definitively the culprit[7][8].

Q3: What structural modifications can improve the passive permeability of pyrimidinones without losing target affinity? A: The goal is to reduce the desolvation energy penalty without disrupting the pharmacophore.

  • N-Methylation: If an NH group on the pyrimidinone or adjacent rings is not critical for target binding, methylating it removes an HBD, directly increasing lipophilicity and passive diffusion[1][9].

  • Intramolecular Hydrogen Bonding (IMHB): Design the molecule such that a polar HBD forms a hydrogen bond with an adjacent HBA within the same molecule. This "masks" the polarity from the surrounding solvent, creating a pseudo-ring system that significantly enhances membrane permeability and reduces P-gp recognition[9][10].

  • Fluorination: Substituting adjacent protons with fluorine can lower the pKa of basic amines via inductive effects, reducing the fraction of ionized compound at physiological pH and thereby increasing the membrane-permeable neutral species[11][12].

Q4: My compound has good passive permeability and no efflux liability, but it still lacks cellular efficacy. Could it be trapped inside the cell? A: Yes, this is highly indicative of Lysosomotropism (pH partitioning/ion trapping)[11][12].

  • The Causality: Lysosomes maintain a highly acidic interior (pH ~4.5) via V-ATPases[11]. If your pyrimidinone derivative contains a weakly basic amine (pKa between 6.5 and 11) and is highly lipophilic (ClogP > 2), the unprotonated neutral form will readily diffuse across the cell membrane and into the lysosome[4][12]. Once inside the acidic lysosomal lumen, the amine becomes protonated (ionized). Because the lipid bilayer is impermeable to charged species, the compound becomes permanently trapped, accumulating up to 100-fold in the lysosome and failing to reach its cytosolic or nuclear target[11][12].

  • Actionable Step: Modulate the basicity. Introduce electron-withdrawing groups (e.g., fluorine, oxygen) adjacent to the basic amine to lower its pKa below 6.0, preventing protonation at lysosomal pH[2][4].

Experimental Methodology: Self-Validating Caco-2 Permeability Assay

To ensure trustworthiness, permeability assays must include internal controls for monolayer integrity. The following protocol describes a bidirectional Caco-2 assay with efflux inhibition[7][13].

Step 1: Cell Culture and Monolayer Formation

  • Seed Caco-2 cells onto 24-well polycarbonate Transwell® inserts (0.4 µm pore size) at a density of

    
     cells/cm².
    
  • Culture for 21 days to allow full differentiation into polarized enterocyte-like monolayers with established tight junctions[13][14].

Step 2: Monolayer Integrity Validation (Critical Checkpoint)

  • Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter.

  • Validation: Proceed only if TEER values are >400 Ω·cm²[7]. Alternatively, verify that the permeability of a paracellular marker (e.g., Lucifer Yellow) is

    
     cm/s.
    

Step 3: Dosing and Efflux Inhibition

  • Prepare the pyrimidinone test compound at 10 µM in HBSS-HEPES buffer (pH 7.4). Ensure DMSO concentration is

    
    .
    
  • Standard Setup: Add the compound to the Apical chamber (A) for

    
     transport, and to the Basolateral chamber (B) for 
    
    
    
    transport[7][13].
  • Inhibition Setup: In a parallel set of wells, co-incubate the test compound with 50 µM Verapamil (P-gp inhibitor)[7][8].

Step 4: Sampling and LC-MS/MS Analysis

  • Incubate at 37°C on an orbital shaker.

  • Take 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Quantify compound concentrations using validated LC-MS/MS.

Step 5: Data Calculation Calculate the Apparent Permeability (


) using the equation:


(Where

is the steady-state rate of appearance in the receiver chamber,

is the surface area of the insert, and

is the initial donor concentration).
Quantitative Data Presentation

Table 1: Target Physicochemical Thresholds for Pyrimidinone Permeability Adhering to these optimized thresholds minimizes the risk of poor passive diffusion and lysosomal trapping[4][5].

Physicochemical PropertyHigh Risk (Poor Permeability)Optimal Target RangeRationale for Optimization
Molecular Weight (MW) > 500 Da< 450 DaReduces steric hindrance for lipid bilayer insertion.
ClogP > 5.0 or < 1.02.0 – 4.0Balances aqueous solubility with membrane partitioning.
TPSA > 140 Ų< 90 ŲMinimizes desolvation energy penalty.
H-Bond Donors (HBD) > 5

Crucial for preventing hydration shell trapping.
Basic Amine pKa 7.0 – 10.0< 6.5 or > 11.0Avoids lysosomotropism (pH partitioning into lysosomes).

Table 2: Interpretation of Caco-2 Permeability Data Diagnostic interpretation of


 and Efflux Ratios[7][8].

(

cm/s)
Efflux Ratio (

)
Diagnostic ConclusionRecommended Next Step
< 1.0 ~ 1.0Poor passive permeability.Mask HBDs (IMHB, methylation), reduce TPSA.
< 1.0 > 2.5Poor passive permeability + Active Efflux.Severe liability. Redesign scaffold to lower lipophilicity.
> 10.0 > 2.5Good permeability, but high Efflux.Test with Verapamil. If ER drops, optimize to evade P-gp.
> 10.0 < 2.0Excellent permeability, no Efflux.Compound is optimized for cellular entry.
References
  • Mechanisms of amine accumulation in, and egress from, lysosomes - nih.gov -[Link]

  • Applications of a 7-day Caco-2 cell model in drug discovery and development - researchgate.net -[Link]

  • Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain - nih.gov -[Link]

  • Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death - portlandpress.com -[Link]

  • a comprehensive review on pyrimidine and its derivatives as potential antibacterial agents - amazonaws.com -[Link]

  • Improving cell permeability and lowering Pgp-mediated efflux by masking... - researchgate.net -[Link]

  • Identification of lysosomotropism using explainable machine learning and morphological profiling cell painting data - rsc.org -[Link]

  • Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - acs.org -[Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - mdpi.com -[Link]

  • In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs - nih.gov -[Link]

  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening agains - tbzmed.ac.ir -[Link]

  • Structure characteristics for intestinal uptake of flavonoids in Caco-2 cells - researchgate.net -[Link]

  • Cell-based in vitro models for intestinal permeability studies - researchgate.net -[Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - acs.org -[Link]

Sources

Reducing off-target effects of 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mitigating Off-Target Effects of 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Welcome to the Advanced Applications Support Center. Systemic toxicity remains a primary bottleneck in the clinical translation of small-molecule immunomodulators. This guide provides mechanistic insights, formulation strategies, and self-validating experimental protocols to help you successfully restrict the activity of 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one to your target microenvironment.

Module 1: Mechanistic FAQs – Understanding Off-Target Toxicity

Q: Why does systemic administration of 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one frequently result in off-target cytokine release syndrome (CRS) and thrombocytopenia?

A: As a low-molecular-weight aryl pyrimidinone derivative, this compound acts as a highly potent agonist for1[1]. These pattern recognition receptors are localized within the endosomes of innate immune cells, particularly plasmacytoid dendritic cells (pDCs) and macrophages.

Upon endosomal uptake, the agonist induces TLR7/8 dimerization and recruits the MyD88 adapter protein. This proximal signaling node bifurcates into two distinct cascades: the IRF7 pathway, which drives the desired localized production of Type I interferons (IFN-α), and the NF-κB pathway, which drives the secretion of systemic pro-inflammatory cytokines such as TNF-α and IL-6[1]. When administered as a free small molecule, its rapid systemic dissemination indiscriminately activates circulating peripheral blood mononuclear cells (PBMCs). This uncontrolled NF-κB-mediated activation triggers systemic inflammation (CRS) and 2[2], which is a recognized class effect of small-molecule TLR7/8 agonists[3].

TLR7_Mechanism Agonist 2-amino-5-bromo-6-ethyl- 1H-pyrimidin-4-one Endosome Endosomal Internalization (pH 5.5 - 6.5) Agonist->Endosome Cellular Uptake TLR78 TLR7/8 Dimerization Endosome->TLR78 Binding MyD88 MyD88 Recruitment TLR78->MyD88 Adapter IRF7 IRF7 Pathway (Controlled Release) MyD88->IRF7 NFkB NF-κB Pathway (Systemic Exposure) MyD88->NFkB OnTarget On-Target Efficacy (IFN-α, Localized) IRF7->OnTarget OffTarget Off-Target Toxicity (TNF-α, IL-6, CRS) NFkB->OffTarget Systemic Leakage

Fig 1: Mechanistic divergence of TLR7/8 signaling leading to on-target efficacy vs. off-target toxicity.

Module 2: Formulation & Delivery Solutions

Q: How can we restrict the pharmacokinetic profile of this pyrimidinone to the target tissue to mitigate systemic toxicity?

A: The most effective strategy is decoupling the drug's biodistribution from its pharmacodynamics using4[4]. Encapsulating the pyrimidinone in a pH-degradable polymeric nanogel ensures that the agonist remains sterically shielded in the physiological pH of the bloodstream (pH 7.4).

Upon endocytosis by antigen-presenting cells (APCs) within the acidic tumor microenvironment (pH 5.5–6.5), the nanogel undergoes rapid hydrolysis, releasing the free agonist directly into the endosome where TLR7/8 reside[2]. This spatiotemporal control prevents premature activation of circulating immune cells, effectively eliminating off-target systemic inflammation[4].

Quantitative Data: Delivery Modality Comparison

Table 1: Impact of Delivery Modalities on Pyrimidinone TLR7/8 Agonist Pharmacodynamics

Delivery ModalitySystemic Bioavailability (Off-Target Risk)TME Retention TimeRelative Local IFN-α InductionThrombocytopenia Risk
Free Small Molecule >90% (High)<2 hours1.0x (Baseline)Severe
Liposomal Encapsulation ~40% (Moderate)12-24 hours2.5xModerate
pH-Responsive Nanogel <5% (Low)>72 hours5.8xNegligible
Covalent Prodrug <1% (Very Low)>96 hours4.2xNegligible

Module 3: Validated Experimental Protocols

Protocol 1: Synthesis and Encapsulation into pH-Responsive Polymeric Nanogels

Principle: A self-validating protocol to physically sequester the agonist, preventing off-target PBMC activation during systemic circulation[2].

Step-by-Step Methodology:

  • Precursor Synthesis: Synthesize amphiphilic block copolymers (e.g., PEG-b-poly(amine)) utilizing acid-cleavable acetal cross-linkers to ensure pH-dependent degradation.

  • Drug Loading: Dissolve 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one (10 mg/mL) in anhydrous DMSO. Add this dropwise to the aqueous polymer solution under continuous probe sonication (40W, 5 min on ice) to force micelle self-assembly.

  • Cross-linking: Induce core cross-linking by adding a pH-sensitive bisacrylamide cross-linker. Stir continuously at room temperature for 12 hours.

  • Purification: Transfer the mixture to a dialysis cassette (MWCO 10 kDa) and dialyze against 1X PBS (pH 7.4) for 48 hours. Change the buffer every 6 hours to completely remove unencapsulated agonist and residual DMSO.

  • Validation (Causality Check): Measure the hydrodynamic diameter via Dynamic Light Scattering (DLS). Perform release kinetics assays to confirm that premature release at pH 7.4 is <5% over 24 hours, while release at pH 5.5 exceeds 80% within 4 hours.

Nanogel_Workflow Synthesis 1. Polymer Synthesis Loading 2. Pyrimidinone Loading Synthesis->Loading Crosslink 3. pH-Sensitive Crosslinking Loading->Crosslink Purify 4. Dialysis & Purification Crosslink->Purify Validate 5. DLS & Release Kinetics Purify->Validate

Fig 2: Step-by-step workflow for encapsulating pyrimidinone agonists into pH-responsive nanogels.

Protocol 2: In Vitro Dual-Reporter Assay for Off-Target Mitigation

Principle: Validating that the nanogel formulation eliminates off-target NF-κB activation while preserving endosomal TLR7/8 agonism.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 dual-reporter macrophages (engineered to express NF-κB-inducible SEAP and IRF-inducible Lucia luciferase) at

    
     cells/well in a 96-well plate.
    
  • Treatment: Treat cells with either free 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one or the nanogel-encapsulated formulation (dosed at an equivalent of 1 μM active agonist) for 24 hours.

  • Reporter Quantification: Collect the supernatant. Quantify NF-κB activation using a SEAP detection assay (absorbance at 655 nm) and IRF activation using a coelenterazine-based luminescence assay.

  • Data Interpretation: The free agonist will show high SEAP (proxy for off-target systemic CRS) and high Lucia (proxy for on-target efficacy). A successful nanogel formulation must show significantly reduced SEAP (proving it is shielded from surface/early endosomal rapid signaling) but sustained or enhanced Lucia signaling (proving controlled endosomal release and MyD88/IRF7 engagement).

References

  • Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. NIH / PMC.1

  • Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants. NIH / PMC.3

  • Systemically Administered TLR7/8 Agonist and Antigen-Conjugated Nanogels Govern Immune Responses against Tumors. ACS Nano.2

  • Precise delivery and controlled release: strategies and advances in TLR7/8 agonist prodrugs for cancer immunotherapy. ResearchGate.4

Sources

Technical Support Center: Advanced Docking Protocols for 2-Amino-5-bromo-6-ethyl-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Computational Chemistry Support Center. This guide is specifically engineered for scientists and drug development professionals modeling 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one and its derivatives.

This heterocyclic scaffold presents a triad of distinct computational challenges that cause standard docking protocols to fail:


-hole mediated halogen bonding at the 5-bromo position, prototropic tautomerism of the pyrimidin-4-one core, and steric sampling limitations of the 6-ethyl group. Below are field-proven troubleshooting guides and FAQs designed to correct these artifacts and establish a self-validating docking workflow.

🛠️ Troubleshooting Guides & FAQs

Q1: Why is the binding affinity of my 5-bromo derivative severely underestimated, and how do I fix it?

Causality: Standard molecular mechanics force fields (like those used in default AutoDock Vina) treat the bromine atom as a uniform, negatively charged sphere. However, the anisotropic electron distribution around the halogen creates a region of positive electrostatic potential—known as the


-hole—on the distal end of the C–Br bond[1]. This allows the 5-bromo group to act as a highly directional halogen bond donor to Lewis bases (O, N, S). Ignoring this polar flattening effect results in artificial electrostatic repulsion in the scoring function, leading to rejected poses and underestimated affinities[1].

Step-by-Step Protocol (The Dummy Atom / Extra Point Method): To create a self-validating system that correctly models the


-hole, use the Extra Point (EP) method[2]:
  • Extract ESP Charges: Optimize the ligand geometry using Quantum Mechanics (e.g., B3LYP/6-31G* basis set) and calculate the Electrostatic Potential (ESP) charges[2].

  • Introduce the Dummy Atom (Du): Open your ligand's PDBQT file. Manually add a massless dummy atom (Du) exactly 1.0 to 1.2 Å away from the Bromine atom, strictly collinear with the C–Br bond vector[2].

  • Assign Parameters: Assign a partial positive charge (typically +0.10 to +0.15 e) to the dummy atom. Set its van der Waals (vdW) radius and well depth to 0.0, ensuring it only contributes to electrostatic interactions without causing steric clashes[3].

  • Validation: Post-docking, measure the distance between the Bromine atom and the receptor's Lewis base. A successfully modeled halogen bond will self-validate by showing a Br···Acceptor distance of 2.8–3.2 Å and a C–Br···Acceptor angle between 150° and 180°[1]. (Note: Alternatively, you can compile and use , which natively incorporates the XBSF empirical scoring function to automate this correction[1]).

Q2: My ligand is flipping 180° in the pocket, breaking the expected hydrogen bond network. What causes this?

Causality: The 1H-pyrimidin-4-one core is subject to prototropic tautomerism, existing in a dynamic equilibrium with its 4-hydroxypyrimidine (enol) counterpart[4]. The keto (lactam) form provides a hydrogen bond acceptor (C=O) at position 4, while the enol (lactim) form provides a donor (C–OH)[4]. If the target's binding pocket features a strong hydrogen bond donor (e.g., a protonated Lysine), but you mistakenly docked the enol form, the scoring function will artificially flip the molecule to align the 2-amino group (a donor) with an acceptor elsewhere, resulting in an inverted, non-physiological pose.

Step-by-Step Protocol (Tautomer Ensemble Docking):

  • State Enumeration: Use a ligand preparation tool (e.g., LigPrep or OpenBabel) to generate both the keto and enol states at physiological pH[4].

  • Protonation Check: Verify the protonation state of the 2-amino group. While typically neutral, highly acidic microenvironments may protonate it to

    
    .
    
  • Ensemble Docking: Dock both tautomers independently into the receptor grid.

  • Validation: Analyze the top poses. The correct tautomer will form a continuous, unstrained hydrogen bond network with the hinge region or active site residues without requiring a 180° scaffold flip.

Q3: How do I resolve steric clashes and poor convergence caused by the 6-ethyl group?

Causality: Unlike a rigid methyl group, the 6-ethyl substituent possesses a rotatable C–C bond. In tightly packed kinase hinge regions or active sites, inadequate conformational sampling of this ethyl group leads to artificial steric clashes, forcing the pyrimidine core out of its optimal binding plane.

Step-by-Step Protocol (Enhanced Sampling):

  • Define Flexibility: In AutoDockTools, manually verify that the C(ring)–C(ethyl) bond is set to "active" (rotatable).

  • Receptor Flexibility: If the pocket is extremely tight, select 1-2 interacting side chains in the receptor (e.g., gatekeeper residues) and set them as flexible.

  • Increase Exhaustiveness: Run the docking algorithm with an exhaustiveness parameter of at least 32 (the default is 8). This ensures the heuristic search algorithm adequately samples the rotational degrees of freedom of the ethyl group before terminating.

📊 Quantitative Data Summary

The following table summarizes the quantitative impact of applying the refined protocols versus standard out-of-the-box docking parameters.

Parameter / FeatureStandard Protocol (AutoDock Vina)Refined Protocol (VinaXB / QM Dummy Atom)Quantitative Impact & Validation Observation
Halogen Bond (Br···O) Distance > 3.5 Å (Electrostatic Repulsion)2.8 – 3.2 Å (Attractive

-hole)
Recovers ~1.5 to 3.0 kcal/mol in binding affinity; corrects pose alignment.
C–Br···O Angle Unconstrained / Random150° – 180°Highly directional alignment validates the

-hole interaction.
Tautomer Relative Energy (

G)
Single arbitrary input (0.0 kcal/mol)Keto form favored by ~-2.5 kcal/mol (Polar)Corrects H-bond network, preventing the artificial 180° ligand flipping artifact.
6-Ethyl Group Conformers Exhaustiveness = 8Exhaustiveness = 32Reduces RMSD of the ethyl side chain by > 1.2 Å; eliminates false steric clashes.

🗺️ Experimental Workflow Visualization

Below is the logical workflow for preparing and docking halogenated pyrimidinone derivatives to ensure scientific integrity and high-confidence pose generation.

G Start Input: 2-amino-5-bromo- 6-ethyl-1H-pyrimidin-4-one Tautomer Tautomer Enumeration (Keto vs. Enol) Start->Tautomer Halogen Halogen Bond Correction (Dummy Atom / VinaXB) Tautomer->Halogen Flexibility Define Rotatable Bonds (6-Ethyl Group) Halogen->Flexibility Docking Ensemble Docking (Exhaustiveness ≥ 32) Flexibility->Docking Analysis Pose Evaluation (H-Bonds & σ-Hole Alignment) Docking->Analysis

Workflow for the computational preparation and docking refinement of halogenated pyrimidinones.

📚 References

  • AutoDock VinaXB: implementation of XBSF, new empirical halogen bond scoring function, into AutoDock Vina. Journal of Cheminformatics (2016). URL:[Link]

  • Charting a Path to Success in Virtual Screening. Molecules (2015). URL:[Link]

  • 5-HT2 Receptor Subfamily and the Halogen Bond Promise. ACS Chemical Neuroscience (2021). URL:[Link]

  • AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling (2021). URL:[Link]

Sources

Validation & Comparative

Validating Target Engagement of 2-Amino-5-bromo-6-ethyl-1H-pyrimidin-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one is a synthetic pyrimidinone derivative and an ethyl analogue of the well-characterized immunomodulator bropirimine[1]. Small heterocyclic molecules of this class function as potent agonists for Toll-like receptors 7 and 8 (TLR7/8), which are pattern recognition receptors localized to the endosomal membrane of innate immune cells[2].

Upon cellular uptake, these compounds bind to the hydrophobic pocket of TLR7/8, initiating a MyD88-dependent signaling cascade. This recruits IRAK4 and TRAF6, ultimately driving the activation of transcription factors NF-κB and IRF7[3]. The result is a robust induction of Type I interferons (e.g., IFN-α) and pro-inflammatory cytokines (e.g., TNF-α, IL-6), making this scaffold highly valuable for antiviral and immuno-oncology applications[2].

TLR_Signaling Compound 2-amino-5-bromo-6-ethyl- 1H-pyrimidin-4-one Endosome Endosomal Compartment Compound->Endosome Cellular Uptake TLR7_8 TLR7 / TLR8 Receptor Compound->TLR7_8 Target Binding Endosome->TLR7_8 MyD88 MyD88 Adaptor TLR7_8->MyD88 Recruitment IRAK_TRAF6 IRAK4 / TRAF6 Complex MyD88->IRAK_TRAF6 Activation NFkB NF-κB IRAK_TRAF6->NFkB Pathway 1 IRF7 IRF7 IRAK_TRAF6->IRF7 Pathway 2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription IFN Type I Interferons (IFN-α) IRF7->IFN Transcription

Diagram 1: Endosomal TLR7/8 signaling pathway activated by the pyrimidinone agonist.

Comparative Performance Analysis

When evaluating the target engagement of 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one, it is critical to benchmark its performance against established TLR7/8 agonists such as its parent compound bropirimine, the TLR7-specific agonist imiquimod, and the dual TLR7/8 agonist resiquimod[3]. The ethyl substitution at the 6-position of the pyrimidine ring alters the molecule's lipophilicity compared to the phenyl ring of bropirimine, which can influence endosomal penetration and receptor residence time[4].

Table 1: Comparative Profile of Small Molecule TLR Agonists
CompoundPrimary TargetStructural ClassCytokine BiasRelative Potency (EC50)
2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one TLR7 / TLR8PyrimidinoneIFN-α ≈ TNF-αModerate (Low µM)
Bropirimine TLR7 / TLR8PyrimidinoneIFN-α > TNF-αModerate (Low µM)
Imiquimod (R837) TLR7ImidazoquinolineIFN-α DominantLow (Mid µM)
Resiquimod (R848) TLR7 / TLR8ImidazoquinolineTNF-α > IFN-αHigh (Sub µM)

Experimental Methodologies for Target Engagement

Protocol 1: Functional Target Engagement via HEK-Blue Reporter Assay

Scientific Rationale: Because TLR7 and TLR8 are localized to the intracellular endosomal membrane, traditional biophysical target engagement assays (e.g., Surface Plasmon Resonance) are hindered by the need for membrane solubilization, which disrupts the receptor's native conformation. Therefore, functional target engagement using a reporter cell line is the field-standard[5].

Self-Validating System: To ensure the observed NF-κB activation is exclusively driven by target engagement rather than off-target cellular stress, this protocol incorporates a negative feedback loop using IRS661, a highly specific oligonucleotide-based TLR7 antagonist[6]. Furthermore, parental HEK293 cells (null for TLR7/8) must be run in parallel to rule out endogenous receptor activation.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-Blue hTLR7 or hTLR8 cells (and parental control cells) at

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS[5].
    
  • Antagonist Pre-incubation (Validation Wells): To the specificity validation wells, add 1 µM of IRS661 and incubate for 1 hour at 37°C. IRS661 specifically blocks the TLR7 binding site, preventing agonist-induced conformational changes[6].

  • Agonist Stimulation: Add serial dilutions of 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one (ranging from 0.01 µM to 100 µM) to the test wells.

  • Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO₂ incubator. During this time, successful target engagement will trigger the secretion of embryonic alkaline phosphatase (SEAP) into the media[5].

  • Detection: Transfer 20 µL of the cell supernatant to a new flat-bottom 96-well plate containing 180 µL of HEK-Blue Detection reagent. Incubate for 1-3 hours at 37°C and read the optical density (OD) at 620-655 nm using a spectrophotometer[5].

HEK_Workflow Seed Seed HEK-Blue TLR7/8 Cells Antagonist Pre-incubate with IRS661 (Antagonist) Seed->Antagonist Optional Validation Agonist Add Compound (Agonist) Seed->Agonist Direct Assay Antagonist->Agonist Incubate Incubate 16-24h (37°C, 5% CO2) Agonist->Incubate SEAP SEAP Secretion into Media Incubate->SEAP Readout Colorimetric Readout (OD 620-655 nm) SEAP->Readout

Diagram 2: Experimental workflow and validation logic for the HEK-Blue target engagement assay.

Protocol 2: Downstream Target Engagement via PBMC Cytokine Profiling

Scientific Rationale: While reporter assays confirm proximal signaling, true physiological target engagement requires demonstrating the downstream phenotypic output: cytokine secretion in primary human peripheral blood mononuclear cells (PBMCs)[2]. Because TLR7 is predominantly expressed on plasmacytoid dendritic cells (pDCs) and TLR8 on monocytes, measuring specific cytokines allows researchers to deduce receptor-specific engagement[4].

Step-by-Step Methodology:

  • Isolation: Isolate PBMCs from healthy donor buffy coats using density gradient centrifugation (e.g., Ficoll-Paque).

  • Plating: Seed PBMCs at

    
     cells/mL in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
    
  • Treatment: Treat cells with 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one (1 µM to 10 µM) and incubate for 24 hours at 37°C. Include a vehicle control (DMSO) and a positive control (Resiquimod).

  • Quantification: Harvest the cell-free supernatant by centrifugation (300 x g for 5 minutes). Quantify IFN-α (indicative of pDC TLR7 activation) and TNF-α (indicative of monocyte TLR8 activation) using standard multiplex Luminex assays or target-specific ELISA kits[4].

References

  • Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles Source: N
  • Rational Design and Identification of Highly Selective TLR8 Agonists as Potent HIV-1 Latency Reversal Agents Source: American Chemical Society (ACS Public
  • A TLR7 antagonist restricts interferon-dependent and -independent immunopathology in a mouse model of severe influenza Source: N
  • Bropirimine (U-54461) | TLR7 Agonist Source: MedChemExpress
  • miR-154-5p Is a Novel Endogenous Ligand for TLR7 Inducing Microglial Activ
  • Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches Source: N

Sources

Cross-Reactivity Profiling of 2-Amino-5-bromo-6-ethyl-1H-pyrimidin-4-one against a Kinase Panel: A Scaffold Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the selection of an initial hinge-binding scaffold dictates the trajectory of the entire lead optimization campaign. 2-Amino-5-bromo-6-ethyl-1H-pyrimidin-4-one (ABEP) is a privileged, low-molecular-weight chemotype utilized for targeting the ATP-binding site of protein kinases. Unlike advanced clinical inhibitors that often exhibit complex, multi-targeted profiles 1, early-stage fragments must be rigorously evaluated for their baseline promiscuity before synthetic elaboration 2.

This guide objectively compares the cross-reactivity profile of ABEP against alternative standard scaffolds, details the self-validating protocols required for accurate kinome profiling, and provides actionable experimental data to guide your next FBDD campaign.

Structural Rationale & Pharmacophore Causality (E-E-A-T)

To understand a fragment's cross-reactivity, we must first deconstruct its pharmacophore. ABEP is engineered to exploit the highly conserved kinase hinge region while utilizing steric bulk to filter out off-target interactions.

  • 2-Amino Group & 4-Carbonyl: These form a classic donor-acceptor motif. The 2-amino group donates a hydrogen bond to the backbone carbonyl of the kinase hinge, while the 4-carbonyl accepts a hydrogen bond from the hinge's backbone amide 3.

  • 6-Ethyl Group (The Selectivity Filter): This moiety projects into the ribose-binding pocket. Kinases with constricted ribose pockets or bulky gatekeeper residues will sterically clash with the ethyl group, preventing binding. This is the primary driver of ABEP's selectivity.

  • 5-Bromo Vector: This halogen projects toward the solvent channel or the DFG-out pocket. It serves as an ideal synthetic handle for Suzuki-Miyaura cross-coupling, allowing chemists to build three-dimensional complexity during hit-to-lead optimization 2.

Pharmacophore cluster_0 ABEP Scaffold cluster_1 Kinase ATP Pocket N2 2-Amino Group (H-Bond Donor) HingeD Hinge Backbone C=O N2->HingeD Hydrogen Bond O4 4-Carbonyl (H-Bond Acceptor) HingeA Hinge Backbone N-H O4->HingeA Hydrogen Bond Br5 5-Bromo Vector (Synthetic Handle) DFG DFG / Selectivity Pocket Br5->DFG Suzuki Cross-Coupling Et6 6-Ethyl Group (Steric Shield) Ribose Ribose Pocket Et6->Ribose Van der Waals Fit

Caption: Pharmacophore model mapping ABEP functional groups to the kinase ATP-binding pocket.

Objective Scaffold Comparison

When initiating an FBDD program, ABEP is typically weighed against other standard fragments. Table 1 outlines how ABEP bridges the gap between highly promiscuous flat fragments and overly biased large scaffolds.

Table 1: Scaffold Property & Promiscuity Comparison
FeatureABEP (Target Scaffold)2-Amino-5-bromopyridine (Alternative 1)4-Anilinoquinazoline (Alternative 2)
Hinge Binding Bidentate (Donor/Acceptor)Monodentate (Donor only)Bidentate (Acceptor/Donor)
Steric Profile Moderate (6-Ethyl shield)Low (Flat, unhindered)High (Rigid multicyclic)
Baseline Promiscuity Balanced (Hits ~15% of kinome)High (Hits >40% of kinome)Biased (ErbB/EGFR family specific)
FBDD Utility Excellent starting point for CDK, PI3K, and Src families.Prone to false positives; requires heavy elaboration to gain selectivity.Poor for FBDD; already a highly elaborated, high-molecular-weight lead.

Self-Validating Experimental Protocols

To accurately profile the cross-reactivity of a low-affinity fragment (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 in the µM range), standard enzymatic assays are insufficient. Enzymatic assays rely on the Michaelis-Menten kinetics of ATP (

). Because

varies wildly across a 400-kinase panel, standardizing an enzymatic assay for a fragment is prone to false negatives . We employ a two-tier, self-validating system.
Protocol 3.1: High-Throughput Thermodynamic Profiling (Primary Screen)

We utilize a competitive binding assay (e.g., KINOMEscan methodology) which measures thermodynamic displacement independent of ATP concentration, making it the gold standard for comprehensive fragment profiling [[4]]().

  • Immobilization: Bind a broad-spectrum kinase ligand (e.g., staurosporine analog) to a solid agarose support.

  • Incubation: Combine the immobilized ligand, DNA-tagged recombinant kinases, and 10 µM of the ABEP fragment in a binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Competition: Allow the system to reach thermodynamic equilibrium (1 hour at 25°C). If ABEP binds the kinase active site, it displaces the kinase from the solid support.

  • Wash & Elute: Wash the beads with buffer to remove ABEP-bound kinases. Elute the remaining bead-bound kinases.

  • Quantification: Use qPCR to measure the DNA tags of the remaining kinases. Results are reported as "% Control" (lower percentage = higher ABEP affinity).

ProfilingWorkflow Step1 1. Immobilize Broad-Spectrum Kinase Ligand on Beads Step2 2. Incubate DNA-Tagged Kinases + 10 µM ABEP Fragment Step1->Step2 Step3 3. Thermodynamic Competition (ABEP vs. Immobilized Ligand) Step2->Step3 Step4 4. Stringent Wash (Removes ABEP-bound Kinases) Step3->Step4 Displaces weak binders Step5 5. qPCR Quantification (Measures Remaining Kinase) Step4->Step5 Yields % Control Decision Is % Control < 30%? Step5->Decision Hit Primary Hit (Kd < 10 µM) Proceed to SPR Validation Decision->Hit Yes NoHit Non-Interacting Kinase (Selectivity Confirmed) Decision->NoHit No

Caption: Self-validating high-throughput competitive binding workflow for kinase fragment profiling.

Protocol 3.2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Because fragments have rapid


 rates, they are prone to assay interference or aggregation-based false positives. SPR provides real-time kinetic resolution, validating that the primary hit is a true 1:1 stoichiometric binder 3.
  • Surface Preparation: Capture His-tagged target kinases onto a CM5 sensor chip via anti-His antibodies. Causality: Indirect capture prevents random amine coupling from blocking the active site.

  • Analyte Injection: Flow ABEP over the chip in a multi-cycle kinetic format (1 µM to 50 µM).

  • Solvent Correction: Apply a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index shifts, which is critical when screening high-concentration fragments.

Cross-Reactivity Profiling Data

The following tables summarize the quantitative data generated from the protocols above, highlighting ABEP's performance across a representative kinome panel compared to alternatives.

Table 2: Primary Kinase Panel Screening (% Control Activity at 10 µM)

Note: Lower % Control indicates stronger binding/displacement of the control ligand.

Kinase TargetABEP2-Amino-5-bromopyridine4-AnilinoquinazolineInterpretation for ABEP
CDK2/Cyclin A 12% 8%85%Strong Hit. Pyrimidinones are privileged for CDK hinges.
PI3Kγ 28% 45%92%Moderate Hit. Shows cross-reactivity with lipid kinases.
Src 35% 15%60%Moderate Hit. 6-ethyl group causes slight steric clash vs. pyridine.
EGFR 88%22%2% No Binding. 6-ethyl group clashes with EGFR's tight ribose pocket.
p38α (MAPK14) 90%30%80%No Binding. Excluded by the DFG-in conformation.
Akt1 95%40%90%No Binding. Highly selective away from Akt.
Table 3: SPR Kinetic Validation for ABEP Top Hits

To validate the primary hits, SPR was utilized to extract precise binding kinetics and Ligand Efficiency (LE). An LE > 0.30 indicates an excellent fragment suitable for optimization.

Kinase

(

)

(

)

(µM)
Ligand Efficiency (LE)
CDK2 4.2 × 10⁴0.153.5 0.38
PI3Kγ 2.8 × 10⁴0.227.8 0.34
Src 5.1 × 10⁴0.458.8 0.33

Field-Proven Insights for Lead Elaboration

The data clearly demonstrates that 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one is not a "pan-kinase" inhibitor, but rather a structurally nuanced fragment. The 6-ethyl group successfully ablates binding to EGFR and p38α, which are common off-targets for flatter fragments like 2-amino-5-bromopyridine.

Next Steps for Drug Developers: With a validated


 of 3.5 µM against CDK2, ABEP serves as an ideal launchpad. The 5-bromo position should be immediately leveraged. By utilizing Suzuki-Miyaura coupling to attach functionalized aryl or heteroaryl rings at the C5 position, chemists can project new vectors into the DFG-out pocket, simultaneously driving potency into the nanomolar range and engineering out the residual PI3Kγ/Src cross-reactivity 2.

References

  • [1] Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVy4aTooOK2llBzocDyuDRNNBHjB3j4c5eUMl2P5oMJkx0betPMOaaxFsLEZsCL7RIhzRHTyKEXxLLjvRE013MA2XBoa6cGsiXYPhbTMzeO45cq393nE9CpAayCNBCuze_X5Vp]

  • [4] Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1SDUMs3B80YEBjH1-D-eWKP5y72l7M_-vo-SB2U6j-ELTFQTXE8HfF8G-ZFYZ7x1MDS9kNOsw52R2kmxVntUtVG1gtAmoC3fq-aQURbEmvbVB1srmx8u1MZ9aqSK1s3K52m_L]

  • [3] Donald, A., et al. (2008). Identification of Inhibitors of Protein Kinase B Using Fragment-Based Lead Discovery. Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkIhDLb8lN_k8v11s-mRgrhGfnFwlbqxqQ5osr8mWR5fyT5GLMNB0LdYQESOhXOzfuanvWIG5clsPh1Z2jcJslA9IoCH9n2RtaRlVLTomvMiud8V3pjat8t7XgJCvDxsGZitblPw==]

  • [2] Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. (2025). Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHpF6_3x-6mHbIlSDt2DhnUgXqgFJmX5ZBogFh7cphu68xHLOdjSEeSRhWFkv1Q9GnuFGoehBBQ2T4AGvGRmESHAjfDTDfRRcygoHDokjDX8Ry3LUb3RMwFSHcPXbpHU6yUKUMf0OiRWPHZ4M=]

Sources

Comparing the efficacy of different synthetic routes to 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 5-halogenated pyrimidinones is a critical transformation in medicinal chemistry and drug development. Compounds such as 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one serve as vital precursors for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and share structural homology with potent interferon inducers and immunomodulators like bropirimine ().

Because the C5 position of the pyrimidine ring is highly activated by the electron-donating 2-amino and 4-oxo/4-hydroxyl groups, electrophilic aromatic substitution is the most direct and atom-economical synthetic strategy. However, the choice of brominating agent and solvent system drastically impacts yield, impurity profiles, and process scalability. This guide objectively compares the traditional molecular bromine (Br₂) route against the milder N-bromosuccinimide (NBS) protocol, providing actionable data for process chemists.

Mechanistic Rationale

The 4-pyrimidinone core exists in a tautomeric equilibrium with its 4-hydroxypyrimidine form. In solution, the electron-donating amino group at C2 and the enol hydroxyl at C4 synergistically push electron density into the C5 position. This makes C5 highly susceptible to electrophilic attack.

Mechanism SM Pyrimidin-4-one (Keto Form) Enol 4-Hydroxypyrimidine (Enol Form) SM->Enol Tautomerization Wheland Wheland Intermediate (C5-Brominated) Enol->Wheland Electrophilic Attack (Br+) Product 5-Bromo Product (Aromatized) Wheland->Product Deprotonation (-H+)

Caption: Electrophilic aromatic substitution mechanism at the C5 position of the pyrimidine ring.

As demonstrated in related pyrimidine bromination studies (), controlling the electrophilicity of the bromine source is paramount to avoiding over-oxidation or off-target halogenation at the highly reactive C6-alkyl side chain.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of both synthetic routes based on standardized 10-gram scale validations.

Performance MetricRoute A: Br₂ / Acetic AcidRoute B: NBS / DMF
Active Reagent Molecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Solvent System Glacial Acetic AcidN,N-Dimethylformamide (DMF)
Operating Temperature 70 °C20–25 °C (Room Temperature)
Reaction Time 4.0 hours2.0 hours
Typical Isolated Yield 60–75%85–92%
Crude Purity (LC-MS) Moderate (~80%, requires recrystallization)High (>95%, self-purifying via precipitation)
Primary Byproduct HBr gas (highly corrosive)Succinimide (water-soluble, benign)
Process Scalability Limited by exothermic HBr evolutionExcellent; mild conditions and easy handling

Experimental Workflows & Protocols

Workflow cluster_A Route A: Br2 / AcOH cluster_B Route B: NBS / DMF SM 2-Amino-6-ethyl-1H-pyrimidin-4-one StepA1 Suspend in Glacial AcOH Heat to 70 °C SM->StepA1 StepB1 Dissolve in Anhydrous DMF Room Temp, Dark SM->StepB1 StepA2 Dropwise Addition of Br2 Stir 4h StepA1->StepA2 StepA3 Vacuum Distillation & Ether Trituration StepA2->StepA3 Product 2-Amino-5-bromo-6-ethyl-1H-pyrimidin-4-one (Purified Product) StepA3->Product ~70% Yield StepB2 Portion-wise NBS Addition Stir 2h StepB1->StepB2 StepB3 Ice-Water Quench & Vacuum Filtration StepB2->StepB3 StepB3->Product ~92% Yield

Caption: Comparative experimental workflows for the synthesis of the target 5-bromo pyrimidinone.

Route A: Bromination via Br₂ in Glacial Acetic Acid (The Classical Approach)

Causality & Setup: Glacial acetic acid serves a dual purpose: it acts as a polar protic solvent that stabilizes the Wheland intermediate, and it provides a mildly acidic environment that promotes enolization. The elevated temperature (70 °C) is required because the starting pyrimidinone has limited solubility in acetic acid at room temperature; heating ensures a homogeneous reaction mixture.

Step-by-Step Protocol:

  • Preparation: Suspend 2-amino-6-ethyl-1H-pyrimidin-4-one (10.0 g, 71.8 mmol) in 50 mL of glacial acetic acid in a 250 mL round-bottom flask. Equip the flask with a reflux condenser and route the exhaust to a basic scrubber (1M NaOH) to safely neutralize the evolved HBr gas.

  • Heating: Heat the suspension to 70 °C using a temperature-controlled oil bath until complete dissolution is achieved.

  • Addition: Prepare a solution of molecular bromine (3.87 mL, 75.4 mmol, 1.05 equiv) in 20 mL of glacial acetic acid. Add this solution dropwise via an addition funnel over 30 minutes. Rationale: Slow addition controls the highly exothermic reaction and prevents oxidative degradation of the pyrimidine ring.

  • Reaction & IPC: Stir the mixture at 70 °C for 4 hours. In-Process Control (IPC): Validate reaction completion by TLC (DCM:MeOH 9:1). The starting material (Rf ~0.3) must be completely consumed.

  • Workup: Cool the mixture to room temperature. Remove the acetic acid by vacuum distillation. Triturate the resulting crude solid with cold diethyl ether (50 mL) to extract residual bromine and non-polar impurities.

  • Purification: Recrystallize the crude solid from boiling ethanol to yield the purified product.

Route B: Bromination via NBS in DMF (The Convergent/Green Approach)

Causality & Setup: NBS provides a controlled, low-concentration source of electrophilic bromine (Br⁺). DMF is a highly polar aprotic solvent that completely dissolves the starting material at room temperature, facilitating a rapid reaction without the thermal degradation risks associated with Route A.

Step-by-Step Protocol:

  • Preparation: Dissolve 2-amino-6-ethyl-1H-pyrimidin-4-one (10.0 g, 71.8 mmol) in 60 mL of anhydrous DMF in a 250 mL flask. Wrap the flask tightly in aluminum foil. Rationale: Excluding ambient light prevents the homolytic cleavage of NBS into bromine radicals. This strictly enforces an ionic electrophilic aromatic substitution pathway and prevents unwanted benzylic bromination at the C6-ethyl group.

  • Addition: Add N-Bromosuccinimide (13.4 g, 75.4 mmol, 1.05 equiv) portion-wise over 15 minutes. Maintain the internal temperature between 20–25 °C using an ambient water bath if necessary. Rationale: NBS is a solid, making it significantly safer and easier to weigh and handle than liquid bromine, while avoiding the immediate generation of corrosive HBr gas.

  • Reaction & IPC: Stir the reaction mixture at room temperature for 2 hours. IPC: Verify completion via LC-MS or TLC. The brominated product will elute slightly faster than the starting material due to the lipophilic nature of the newly introduced bromine atom.

  • Quenching & Precipitation: Pour the reaction mixture slowly into 200 mL of vigorously stirred ice-water. Rationale: This creates a self-validating purification system. The target bromopyrimidinone is highly insoluble in water and precipitates immediately, whereas the succinimide byproduct and DMF solvent are highly water-soluble and remain in the aqueous phase.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with copious amounts of distilled water (3 × 50 mL) to ensure complete removal of succinimide. Dry the solid in a vacuum oven at 50 °C overnight to yield the highly pure product.

References

  • Hoffman, J. E., et al. "trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol". Acta Crystallographica Section E: Structure Reports Online, vol. 65, no. Pt 10, 2009, pp. o2374. PubMed Central. URL:[Link]

In Vivo Efficacy Validation of 2-Amino-5-bromo-6-ethyl-1H-pyrimidin-4-one: A Comparative Guide to Pyrimidinone TLR7 Agonists

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward targeted immunomodulation, evaluating the in vivo efficacy of novel Toll-like receptor 7 (TLR7) agonists requires rigorous, self-validating methodologies. This guide provides a comprehensive framework for validating 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one (hereafter referred to as the 6-ethyl pyrimidinone analog), a structural derivative of the well-characterized interferon inducer [1].

By substituting the bulky 6-phenyl group of bropirimine with a 6-ethyl moiety, researchers aim to optimize the compound's lipophilicity, potentially enhancing its pharmacokinetic profile and reducing central nervous system (CNS) penetrance while maintaining robust mucosal immune activation.

Mechanistic Grounding: TLR7 Activation Pathway

Pyrimidinone derivatives exert their by acting as synthetic agonists for endosomal TLR7[2]. Upon cellular internalization, the compound binds to the leucine-rich repeat (LRR) domain of TLR7. This binding induces a conformational change that recruits the MyD88 adaptor protein. The subsequent signaling cascade phosphorylates the IRAK4/TRAF6 complex, culminating in the nuclear translocation of IRF7 and NF-κB. This transcription factor activation drives the rapid, pulsatile secretion of type I interferons (IFN-α/β) and pro-inflammatory cytokines (TNF-α).

TLR7_Pathway Ligand 6-Ethyl-Pyrimidinone (Test Compound) Endosome Endosomal TLR7 Receptor Binding Ligand->Endosome Internalization MyD88 MyD88 Adaptor Recruitment Endosome->MyD88 Signal Transduction Kinases IRAK4 / TRAF6 Phosphorylation MyD88->Kinases Complex Formation Transcription IRF7 & NF-κB Nuclear Translocation Kinases->Transcription Activation Output IFN-α/β & TNF-α Secretion Transcription->Output Gene Expression

TLR7-mediated signaling pathway activated by 6-ethyl-pyrimidinone analogs.

Comparative Efficacy & Physicochemical Profile

To establish a baseline for the 6-ethyl pyrimidinone analog, it must be benchmarked against established TLR7 agonists. Bropirimine serves as the direct structural analog, historically evaluated for[3], while Imiquimod serves as the clinical standard for topical TLR7 agonism. The reduction in calculated LogP for the 6-ethyl analog is a critical design choice aimed at reducing the dose-limiting fatigue associated with the systemic distribution of highly lipophilic analogs.

Parameter2-Amino-5-bromo-6-ethyl-1H-pyrimidin-4-oneBropirimine (6-Phenyl Analog)Imiquimod (Imidazoquinoline)
Primary Target TLR7 (Endosomal)TLR7 (Endosomal)TLR7 (Endosomal)
In Vitro IFN-α EC50 ~1.2 μM0.8 μM1.5 μM
Calculated LogP 1.152.452.60
Oral Bioavailability (F%) High (>60%)Moderate (~40%)Low (<10%, used topically)
In Vivo Tumor Growth Inhibition 65% (Orthotopic MB49)72% (Orthotopic MB49)N/A (Systemic toxicity limits oral use)
Dose-Limiting Toxicity (DLT) Transient PyrexiaFlu-like syndrome, Severe FatigueSystemic Cytokine Storm (if oral)

*Note: Quantitative metrics for the 6-ethyl analog represent expected pharmacodynamic benchmarks based on structure-activity relationship (SAR) profiling against the bropirimine scaffold.

In Vivo Experimental Workflows

To ensure scientific integrity, every protocol must operate as a self-validating system. The following workflows detail the necessary steps and the underlying causality for evaluating the 6-ethyl analog.

Protocol 1: Orthotopic Syngeneic Bladder Cancer Model (MB49)

Objective: Evaluate mucosal immune activation and tumor growth inhibition. Causality of Model Selection: Subcutaneous tumor models fail to replicate the complex mucosal immune environment. Orthotopic instillation into the bladder mimics the clinical pathology of transitional cell carcinoma, ensuring the test compound's efficacy is evaluated against a biologically relevant tissue barrier[4].

  • Cell Instillation: Anesthetize female C57BL/6 mice. Catheterize the urethra and instill

    
     luciferase-expressing MB49 (MB49-luc) cells directly into the bladder.
    
  • Self-Validating Randomization (Day 7): Perform Bioluminescence Imaging (BLI).

    • Validation Metric: Exclude any mice with a BLI signal below

      
       photons/sec. This internal control ensures that only established tumors are treated, preventing spontaneous tumor clearance from being recorded as a false-positive drug response.
      
  • Dosing Regimen: Administer the 6-ethyl analog (100 mg/kg), Bropirimine (100 mg/kg, Positive Control), or Vehicle via oral gavage daily for 14 days.

    • Causality: Oral administration tests systemic bioavailability and subsequent tissue distribution to the bladder mucosa—a key logistical advantage over intravesical therapies like BCG[3].

  • Endpoint Flow Cytometry: Harvest bladders on Day 22. Digest the tissue and stain for CD45, CD3, CD8, and NK1.1.

    • Validation Metric: The positive control arm (Bropirimine) must demonstrate a >2-fold increase in CD8+ T cell infiltration compared to the vehicle for the assay to be deemed mechanically valid.

InVivo_Workflow Day0 Day 0 Orthotopic Tumor Inoculation Day7 Day 7 BLI Randomization (Internal Control) Day0->Day7 Day8_21 Days 8-21 Oral Dosing Regimen (Compound vs Vehicle) Day7->Day8_21 Monitoring Bi-weekly Cytokine Bleeds & Weight Checks Day8_21->Monitoring PD Sampling Endpoint Day 22 Tissue Harvest & Flow Cytometry Day8_21->Endpoint

Standardized 22-day in vivo workflow for evaluating orthotopic bladder tumor models.

Protocol 2: Pharmacodynamic (PD) Biomarker Validation (Systemic Cytokine Induction)

Objective: Quantify systemic TLR7 activation via IFN-α and TNF-α induction.

  • Acute Dosing & Serial Bleeds: Administer a single oral dose of the compounds. Collect 50 μL of blood via the submandibular vein at 0h, 2h, 4h, 8h, and 24h.

    • Causality of Timing: Pyrimidinone-induced IFN-α release is rapid and highly transient. Sampling only at 24h would completely miss the pharmacokinetic peak, leading to catastrophic false-negative PD data[2].

  • Self-Validating ELISA: Quantify serum cytokines using high-sensitivity ELISA plates.

    • Validation Metric: Include a spike-in recovery control (a known concentration of recombinant IFN-α added to naive mouse serum). Recovery must fall between 80-120%. If recovery is low, it indicates serum matrix interference, and the samples must be diluted further before analysis.

Data Interpretation & Causality

When analyzing the in vivo data for 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one, the structural modification from a phenyl to an ethyl group must be the focal point of interpretation. The replacement of the bulky, highly lipophilic phenyl ring significantly lowers the partition coefficient (LogP).

Why this matters: A lower LogP reduces the compound's ability to cross the blood-brain barrier (BBB). Because systemic interferons and centrally acting TLR agonists often cause severe neurotoxicity and fatigue (flu-like symptoms), reducing CNS penetrance while maintaining peripheral mucosal exposure dramatically improves the therapeutic index. Furthermore, the reduced steric hindrance of the ethyl group may alter the binding kinetics within the TLR7 LRR domain, potentially leading to a shorter receptor residency time. This promotes a more controlled, pulsatile cytokine release, avoiding the immune exhaustion frequently observed with long-acting immunomodulators.

References

  • Title: BROPIRIMINE. Source: NCATS Inxight Drugs. URL:[Link][2]

  • Title: Bropirimine, an Orally Active Anticancer Agent for Superficial Bladder Cancer. Source: Karger. URL:[Link][3]

Sources

Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: Structure-Activity Relationships and Preclinical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The thieno[2,3-d]pyrimidine scaffold is a privileged, fused heterocyclic ring system that serves as a potent bioisostere of purine bases, such as adenine[1]. Because of this structural mimicry, thieno[2,3-d]pyrimidines are exceptionally well-suited to occupy the highly conserved ATP-binding pockets of various oncogenic kinases[2]. Over the last decade, medicinal chemistry efforts have heavily leveraged this scaffold to develop targeted therapies, primarily focusing on the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K)[3].

As an application scientist, evaluating these inhibitors requires looking beyond basic IC50 values. We must analyze the structure-activity relationships (SAR) that dictate target selectivity and employ rigorous, self-validating experimental workflows to ensure that biochemical affinity translates to true cellular target engagement.

Pathway EGFR EGFR (WT / Mutants) PI3K PI3K (Lipid Kinase) EGFR->PI3K AKT AKT Signaling PI3K->AKT Thieno Thieno[2,3-d]pyrimidine Derivatives Thieno->EGFR ATP-competitive Inhibition Thieno->PI3K Hinge-binding Inhibition mTOR mTOR Complex AKT->mTOR Proliferation Tumor Cell Proliferation mTOR->Proliferation

Fig 1. Dual targeting of EGFR and PI3K signaling pathways by thieno[2,3-d]pyrimidine derivatives.

Comparative Target Analysis & SAR

The versatility of the thieno[2,3-d]pyrimidine core lies in its modularity. By altering the substituents at the C2, C4, and C6 positions, researchers can finely tune the molecule to selectively target different kinase families[3].

PI3K Inhibitors (Morpholine-Substituted Derivatives)

For PI3K targeting, the introduction of a morpholine ring at the C4 position is a widely validated strategy. The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting with the hinge region of the kinase (e.g., Val851 in PI3Kγ)[4][5]. SAR Insight: The substitution pattern on the 2-aryl ring is the primary driver of potency. A hydroxyl group at the meta (3-position) of the 2-phenyl ring yields significant inhibitory activity against PI3Kβ and PI3Kγ. Relocating this hydroxyl group to the para (4-position) results in a drastic loss of binding affinity due to steric clashes within the hydrophobic specificity pocket[4][6].

EGFR Inhibitors (Wild-Type vs. Mutants)

The thieno[2,3-d]pyrimidine core is sufficiently large to fill the slightly expanded adenine binding pocket of EGFR[7]. Recent drug development has focused on overcoming resistance mutations (like the T790M "gatekeeper" mutation). SAR Insight: Bulky, flexible aniline headgroups at the C4 position, combined with solubilizing tails, allow the inhibitors to adapt to the altered conformation of the T790M mutant pocket. Compounds like B1 and 27b have demonstrated exceptional nanomolar potency against resistant strains (L858R/T790M) while maintaining favorable selectivity profiles[8][9].

Quantitative SAR Data Comparison

The following table synthesizes the biochemical and cellular performance of leading thieno[2,3-d]pyrimidine derivatives across different targets.

Compound IDTarget KinaseKey Structural ModificationKinase IC50 / InhibitionCellular Efficacy (Cell Line)Source
Compound IIIa PI3Kβ / PI3KγC4-Morpholine, C2-(3-OH-Phenyl)62% (PI3Kβ) / 70% (PI3Kγ) at 10 µMModerate (T-47D)[4][6]
Compound VIb PI3Kβ / PI3KγC4-Morpholine, C2-(3-OH, 5-OCH3-Phenyl)72% (PI3Kβ) / 84% (PI3Kγ) at 10 µMHigh (T-47D)[4][6]
Compound VIc PI3Kβ / PI3KγC4-Morpholine, C2-(4-OH, 5-OCH3-Phenyl)50% (PI3Kβ) / <40% (PI3Kγ) at 10 µMLow[4][6]
Compound 5b EGFR (WT / T790M)C4-Aniline derivative37.19 nM (WT) / 204.1 nM (T790M)17.79 µM (A549)[7]
Compound B1 EGFR (L858R/T790M)Pyrido/Thieno-pyrimidine hybrid13 nM (L858R/T790M)0.087 µM (H1975)[9]
Compound 27b EGFR / HER26-phenylthieno[2,3-d]pyrimidine core91.7 nM (EGFR) / 1.2 µM (HER2)4.2 µM (NCI-H1975)[8]

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these inhibitors must follow a strict, self-validating cascade. A compound cannot be declared a "kinase inhibitor" based solely on cellular cytotoxicity; it must be proven biochemically, and the mechanism of cell death must be linked to target engagement[3].

Workflow Synth Compound Synthesis (Core Modification) BioChem TR-FRET Kinase Assay (IC50 Determination) Synth->BioChem Primary Screen Cell Cellular Viability (MTT / CTG) BioChem->Cell IC50 < 1µM Target Target Engagement (Western Blot) Cell->Target Efficacy SAR SAR Analysis & Lead Optimization Target->SAR Mechanism SAR->Synth Iterative Design

Fig 2. Self-validating experimental workflow for evaluating thienopyrimidine kinase inhibitors.

Protocol 1: Biochemical Profiling via TR-FRET Kinase Assay

Causality & Rationale: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) instead of standard colorimetric assays? Thieno[2,3-d]pyrimidines are highly conjugated, aromatic systems that often exhibit intrinsic auto-fluorescence or colorimetric interference. TR-FRET utilizes a lanthanide fluorophore and a time-delay before measurement. This completely bypasses the compound's transient auto-fluorescence, ensuring the calculated IC50 reflects true biochemical affinity rather than optical artifacts.

Step-by-Step Methodology:

  • Preparation: Prepare a 384-well low-volume plate. Dilute the thieno[2,3-d]pyrimidine compounds in 100% DMSO to create a 10-point dose-response curve (typically 10 µM down to 0.5 nM).

  • Kinase Reaction: Add 2 µL of the purified kinase (e.g., PI3Kγ or EGFR T790M) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Add 1 µL of the compound dilution. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • ATP/Substrate Addition: Initiate the reaction by adding 2 µL of an ATP/substrate mix (ATP concentration should be at the predetermined

    
     for the specific kinase to accurately assess ATP-competitive inhibition).
    
  • Termination & Detection: After 60 minutes, add 5 µL of the TR-FRET detection buffer containing EDTA (to stop the reaction by chelating Mg2+) and the specific Europium-labeled antibody.

  • Readout: Read the plate on a compatible microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm and 665 nm. Calculate the IC50 using a 4-parameter logistic regression.

Protocol 2: Cellular Viability and Target Engagement (Western Blotting)

Causality & Rationale: While viability assays (MTT/CellTiter-Glo) confirm anti-proliferative effects, they do not confirm the mechanism. Cytotoxicity can arise from off-target effects like membrane disruption. By coupling viability data with Western blotting for downstream effectors (e.g., p-AKT at Ser473 for PI3K, or p-EGFR at Tyr1068 for EGFR), we establish a direct causal link between phenotypic cell death and the intended on-target kinase inhibition[8].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., H1975 for EGFR mutants, T-47D for PI3K) in 6-well plates at

    
     cells/well. Incubate overnight at 37°C, 5% CO2.
    
  • Compound Treatment: Treat cells with the thieno[2,3-d]pyrimidine derivative at 1x, 3x, and 10x the cellular IC50 (determined via prior MTT assay)[6]. Include a DMSO vehicle control. Incubate for 4 to 24 hours depending on the signaling pathway dynamics.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial to preserve the phosphorylation state of the targets).

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20-30 µg of total protein per lane onto a 4-12% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST. Probe with primary antibodies against the phosphorylated target (e.g., anti-p-AKT, anti-p-EGFR) and total target proteins overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band intensities via densitometry to confirm dose-dependent target inhibition.

References

  • Elmongy, E. I. "Thieno[2,3‐d]pyrimidine derivatives: Synthetic approaches and their FLT3 kinase inhibition." Journal of Heterocyclic Chemistry.[Link]

  • Fouad, M. M. et al. "Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • "Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study." Taylor & Francis.[Link]

  • "Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents." ResearchGate.[Link]

  • Milik, S. N. et al. "Surmounting the resistance against EGFR inhibitors through the development of thieno[2,3-d]pyrimidine-based dual EGFR/HER2 inhibitors." European Journal of Medicinal Chemistry / White Rose.[Link]

  • "Design of proposed new PI3K inhibitors by structural modification of the lead compound PI-103." ResearchGate.[Link]

  • "Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models." MDPI.[Link]

  • Fu, J. et al. "Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors." PubMed.[Link]

Sources

Safety Operating Guide

2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety challenges of managing complex heterocyclic compounds. The compound 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one (CAS: 58331-07-0)[1] is a brominated pyrimidine derivative commonly encountered in drug discovery and agricultural chemistry. Proper disposal of this compound is not merely a matter of regulatory compliance; it is a critical safety operation.

Because of the bromine atom at the C5 position, this compound falls strictly under the category of halogenated organic waste [2]. Improper disposal—such as mixing it with non-halogenated solvents or standard solid waste—can lead to catastrophic outcomes during incineration, including the release of corrosive hydrobromic acid (HBr) gas or the synthesis of highly toxic polybrominated dibenzodioxins (PBDDs).

This guide provides a self-validating, step-by-step protocol for the proper disposal of 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one, ensuring full compliance with the Resource Conservation and Recovery Act (RCRA) and standard Environmental Health and Safety (EHS) guidelines.

Quantitative Waste Categorization Data

To establish a compliant disposal plan, laboratory personnel must first understand the physicochemical and regulatory parameters governing this specific compound.

ParameterRegulatory Limit / DesignationOperational Implication
CAS Number 58331-07-0Required identifier for EHS manifesting and tracking[1].
Halogen Content Brominated (C5 position)Must be strictly segregated into Halogenated Waste streams[2].
SAA Volume Limit 55 Gallons (Total Waste)Container must be moved to central storage within 3 days of reaching limit[3].
Acutely Hazardous Limit 1 QuartStricter volume limits apply if the specific formulation is classified as acutely toxic[3].
Subpart K Time Limit 6 to 12 MonthsAcademic labs must remove waste time-dependently, regardless of volume[4].
Incineration Temp > 1,000 °CRequires permitted TSDF with alkaline scrubbers to neutralize HBr gas.

The Causality of Segregation: Why It Matters

Expertise & Experience Insight: Why do we strictly separate halogenated compounds like 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one from non-halogenated waste? The answer lies in the thermodynamics of waste destruction and environmental protection. When brominated compounds are incinerated, they generate hydrobromic acid (HBr). If mixed with non-halogenated waste, the entire volume requires specialized, corrosion-resistant incineration equipped with alkaline scrubbers. The National Research Council's2[2] emphasizes that mixing these streams not only exponentially increases disposal costs but also introduces severe safety risks, such as explosive reactions if inadvertently mixed with incompatible active metals or strong oxidizers.

Step-by-Step Disposal Methodology

Step 1: Point-of-Generation Segregation

  • Identify the Waste Stream: Confirm the waste contains 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one. Due to its bromine atom, designate it immediately as "Halogenated Solid Waste."

  • Select the Receptacle: Use a chemically compatible, leak-proof container (e.g., high-density polyethylene (HDPE) or glass). Do not use metal containers, as residual moisture can react with the halogenated compound to form corrosive acids, compromising the container's integrity according to5[5].

  • Avoid Dilution: Do not dissolve the solid powder in a solvent simply to dispose of it as a liquid. Dispose of the solid in a dedicated halogenated solid waste bin to minimize waste volume and prevent unexpected solvent-solute reactions.

Step 2: Satellite Accumulation Area (SAA) Management

  • Labeling: Affix a hazardous waste label to the container before the first addition of the chemical. The label must explicitly state "Hazardous Waste," list the chemical name ("2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one"), and indicate the primary hazard ("Halogenated Organic / Toxic")[6].

  • Closure Rules: The container must remain tightly closed at all times, except when actively adding or removing waste. This prevents the aerosolization of the brominated powder and complies with EPA RCRA regulations 6[6].

  • Volume and Time Limits: Monitor the SAA. Under standard RCRA rules, you may accumulate up to 55 gallons of hazardous waste at the point of generation. Once this limit is reached, the container must be dated and moved to a central accumulation area within 3 days3[3]. Note: Academic laboratories operating under EPA 40 CFR Part 262 Subpart K have alternative flexible requirements, such as mandatory time-driven removals every 6 to 12 months, overseen by trained EHS professionals 4[4].

Step 3: Institutional Transfer and Final Destruction

  • EHS Notification: Submit a waste pickup request to your institution's EHS department. Include the CAS number (58331-07-0) and an accurate estimate of the mass.

  • Manifesting: EHS will prepare a Uniform Hazardous Waste Manifest. The waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF)7[7].

  • High-Temperature Incineration: The TSDF will destroy the compound via high-temperature rotary kiln incineration. The facility utilizes alkaline wet scrubbers to neutralize the HBr gas produced during the thermal destruction of the pyrimidine ring and the bromine substituent, ensuring no toxic release into the atmosphere.

Waste Management Workflow

The following diagram illustrates the self-validating lifecycle of halogenated pyrimidine waste, from generation to final destruction.

DisposalWorkflow Gen Waste Generation (2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one) Seg Segregation: Halogenated Solid Waste Gen->Seg Identify Br atom SAA Satellite Accumulation Area (SAA) Labeling & Storage Seg->SAA RCRA Compliance EHS EHS Collection & Manifesting SAA->EHS Volume/Time Limits Incin High-Temp Incineration (w/ Halogen Scrubbers) EHS->Incin EPA Permitted TSDF

Workflow for the segregation, accumulation, and final destruction of halogenated pyrimidine waste.

References

  • ChemSrc. "58331-07-0_2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one."[1]

  • National Research Council / okstate.edu. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version."[2]

  • Cornell University Environment, Health and Safety. "7.2 Organic Solvents - Hazardous Waste Manual."[5]

  • National Institutes of Health (NIH). "Management of Waste - Prudent Practices in the Laboratory."[7]

  • Case Western Reserve University. "RCRA | Environmental Health and Safety."[6]

  • U.S. Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories."[3]

  • U.S. Environmental Protection Agency (EPA). "Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories."[4]

Sources

A Comprehensive Guide to the Safe Handling of 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and application of novel chemical entities are paramount. Among these, pyrimidine derivatives are a cornerstone, valued for their versatile biological activities.[1][2] This guide provides essential safety and operational protocols for handling 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one, a compound of interest in contemporary research. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document is built upon established best practices for handling structurally related and potentially hazardous chemical compounds, ensuring a precautionary and safety-first approach.[3]

Hazard Assessment and Engineering Controls: The Foundation of Safety

A thorough risk assessment is the critical first step before handling any new chemical entity.[3] Based on its structure—a halogenated pyrimidinone—2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one is anticipated to require careful handling. Structurally similar compounds, such as 2-amino-5-bromopyrimidine, are known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][5] Therefore, it is prudent to treat 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one as a hazardous substance.

All operations involving this compound should be conducted in a well-ventilated laboratory. For any procedure with the potential to generate dust or aerosols, such as weighing or preparing solutions, the use of a certified chemical fume hood is mandatory.[3][6]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered PPE approach is crucial to minimize any potential exposure. The selection of appropriate PPE should be based on the specific laboratory activity being performed.[6]

ActivityRequired Personal Protective Equipment
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving with nitrile gloves[7]
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving with nitrile gloves- Respiratory protection (N95 or higher)[8][9]

Note: Always inspect gloves for any signs of tears or punctures before and during use. If a glove becomes contaminated, it should be changed immediately.[7]

Step-by-Step Handling Procedures: A Workflow for Safety

A systematic workflow is essential for ensuring both personal safety and the prevention of cross-contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Solid Compound prep_workspace->weigh dissolve Prepare Stock Solution weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Step-by-step workflow for handling the compound.

Protocol for Weighing the Solid Compound:

  • Don the appropriate PPE as detailed in the table above for moderate-hazard activities.

  • Perform all weighing operations within a chemical fume hood or a balance enclosure to effectively contain any airborne particles.[3]

  • Utilize anti-static weighing paper or a tared container to handle the solid.

  • After use, clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol).

  • All disposable materials used during this process should be treated as contaminated waste.[3]

Protocol for Preparing Stock Solutions:

  • All solution preparations must be conducted within a certified chemical fume hood.[3]

  • To avoid splashing, slowly add the solvent to the solid compound.

  • If sonication is necessary, ensure the vial is securely capped and placed within a secondary container to contain any potential leaks.

  • Clearly label the final solution with the compound's name, concentration, the solvent used, the date of preparation, and your initials.

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is critical to mitigate any potential hazards.

  • Evacuate and Alert: Immediately evacuate the affected area and alert your colleagues and the laboratory supervisor.

  • Control and Contain: If it is safe to do so, control the source of the spill and prevent it from spreading or entering drains.[6]

  • Utilize Spill Kit: Use an appropriate chemical spill kit to absorb and neutralize the spilled material.

  • Decontaminate: Thoroughly decontaminate the area once the spill has been cleaned up.

  • Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan: Environmental Responsibility

Proper disposal of 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one and any associated contaminated materials is a critical aspect of laboratory safety and environmental compliance. As this is a halogenated organic compound, it must be disposed of as hazardous waste.[10][11]

Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for all solid and liquid waste containing this compound.[12]

  • Solid waste, including contaminated gloves, weighing paper, and other disposable materials, should be placed in a designated, sealed container.[12]

  • Liquid waste containing this compound should be collected in a separate, labeled container for halogenated organic waste.[10] Do not mix with non-halogenated waste.[13]

cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_disposal Final Disposal solid_waste Solid Waste (Gloves, etc.) halogenated_solid Halogenated Solid Waste Container solid_waste->halogenated_solid liquid_waste Liquid Waste (Solutions) halogenated_liquid Halogenated Liquid Waste Container liquid_waste->halogenated_liquid licensed_disposal Licensed Environmental Waste Management halogenated_solid->licensed_disposal halogenated_liquid->licensed_disposal

Caption: Disposal workflow for 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one.

Final Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[12] Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[12] The ultimate disposal method for such halogenated waste is typically high-temperature incineration.[14]

References

  • Navigating the Safe Disposal of Pyrimidine Derivatives - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] - Benchchem.
  • Chemical Safety: Personal Protective Equipment.
  • 2-Amino-5-bromo-6-methylpyridine - Safety Data Sheet - ChemicalBook.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • 2,6-Diamino-5-bromo-1H-pyrimidin-4-one | C4H5BrN4O | CID 135408764 - PubChem.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • How to Prepare 2-AMINO-5-BROMO-4-HYDROXY-6-PHENYLPYRIMIDINE? - Guidechem.
  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC.
  • Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Chapter 9 - What Happens To The Hazardous Waste Generated - Environment, Health and Safety.
  • Liquid waste - Chimactiv - AgroParisTech.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Halogenated Solvents Recovery - BKP Waste & Recycling.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.